4,5-Dipropyloctane-4,5-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
86954-78-1 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
4,5-dipropyloctane-4,5-diol |
InChI |
InChI=1S/C14H30O2/c1-5-9-13(15,10-6-2)14(16,11-7-3)12-8-4/h15-16H,5-12H2,1-4H3 |
InChI Key |
JCWWGQQDZHKYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(CCC)(CCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dipropyloctane-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 4,5-dipropyloctane-4,5-diol. Due to the limited availability of specific experimental data for this compound, this guide presents known properties and supplements with data from the analogous and well-studied vicinal diol, 2,3-dimethylbutane-2,3-diol (pinacol), to provide a thorough understanding of its expected chemical behavior. This document includes a summary of physicochemical properties, a discussion on its molecular structure and bonding, and generalized experimental protocols for the synthesis and characterization of similar vicinal diols.
Introduction
This compound is a vicinal diol, a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. Its structure consists of an eight-carbon octane backbone with propyl groups and hydroxyl groups attached to the fourth and fifth carbon atoms. Vicinal diols are valuable intermediates in organic synthesis and have applications in materials science and pharmaceuticals. Understanding the chemical structure and bonding of this compound is crucial for predicting its reactivity and potential applications.
Physicochemical Properties
Quantitative data for this compound is sparse in the available literature. The following table summarizes the known and predicted properties. For context, the experimental values for the analogous compound, 2,3-dimethylbutane-2,3-diol (pinacol), are also provided.
| Property | This compound | 2,3-Dimethylbutane-2,3-diol (Pinacol) |
| Molecular Formula | C₁₄H₃₀O₂ | C₆H₁₄O₂ |
| Molecular Weight | 230.39 g/mol | 118.17 g/mol [1] |
| CAS Number | 86954-78-1 | 76-09-5[1] |
| Melting Point | 68 °C | 40-43 °C |
| Boiling Point | 260 °C | 171-172 °C |
| Density | 0.904 ± 0.06 g/cm³ (Predicted) | 0.967 g/cm³ |
| Solubility | Soluble in organic solvents; limited data on water solubility. | Soluble in water, alcohol, and ether. |
Molecular Structure and Bonding
The molecular structure of this compound features a central carbon-carbon bond (C4-C5) to which the two hydroxyl groups are attached. The surrounding alkyl groups (propyl and the remaining portions of the octane chain) create a sterically hindered environment around the diol functionality.
Chemical Bonding and Geometry
The carbon atoms in the octane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[2][3][4] The C-C single bond lengths are typically around 1.54 Å, and the C-H bond lengths are approximately 1.09 Å.[2][5][6] The oxygen atoms of the hydroxyl groups are also sp³ hybridized, leading to a bent geometry for the C-O-H group with a bond angle of approximately 104.5°.[7]
A noteworthy feature of vicinal diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can influence the molecule's conformation and reactivity. Recent studies on vicinal diols have also revealed that the C-O bond length of the intramolecular hydrogen-bond donor can be shorter than that of the acceptor, a subtle but significant structural characteristic.[8]
Table of Typical Bond Lengths and Angles:
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| C-C (alkane) | 1.54[2][5] | C-C-C | ~109.5[3][4] |
| C-H (alkane) | 1.09[2][6] | H-C-H | ~109.5[4] |
| C-O (alcohol) | 1.42[9] | C-O-H | ~104.5[7] |
| O-H (alcohol) | 0.96[7] |
Stereochemistry
The 4th and 5th carbon atoms of this compound are stereocenters. Therefore, the molecule can exist as different stereoisomers (RR, SS, and meso forms). The specific stereochemistry will depend on the synthetic route used for its preparation.
Experimental Protocols
Synthesis of a Vicinal Diol: Pinacol Coupling Reaction
This method involves the reductive coupling of a ketone in the presence of a metal, typically magnesium amalgam.
Materials:
-
Acetone
-
Magnesium turnings
-
Mercury(II) chloride
-
Benzene (or another suitable solvent)
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Activate the magnesium turnings by briefly treating them with a small amount of mercury(II) chloride in the reaction flask.
-
Add a solution of acetone in benzene to the activated magnesium.
-
The reaction is typically initiated by gentle heating and then proceeds exothermically. Maintain the reaction under reflux until the magnesium is consumed.
-
After the reaction is complete, hydrolyze the magnesium pinacolate intermediate by the slow addition of dilute sulfuric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting crude pinacol by recrystallization or distillation.
Characterization Techniques
The structure and purity of the synthesized diol would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the different types of protons in the molecule. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons on the carbon atoms adjacent to the hydroxyl groups would appear at a downfield-shifted position compared to other alkyl protons.
-
¹³C NMR: Would show distinct signals for each unique carbon atom. The carbons bearing the hydroxyl groups would be significantly deshielded and appear at a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.
Mandatory Visualizations
References
- 1. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. siue.edu [siue.edu]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbon–hydrogen bond - Wikipedia [en.wikipedia.org]
- 7. Bond lenght and bond angle of alcohol phenol ether | Filo [askfilo.com]
- 8. Unlocking a new hydrogen-bonding marker: C-O bond shortening in vicinal diols revealed by rotational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
Spectroscopic Analysis of 4,5-Dipropyloctane-4,5-diol: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,5-Dipropyloctane-4,5-diol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected analytical signatures of this tertiary diol. The document includes predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The structure of this compound is symmetrical, which simplifies the expected NMR spectra by reducing the number of unique signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, we anticipate a reduced number of signals in both ¹H and ¹³C NMR spectra.[1]
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~ 0.92 | 12H | Triplet (t) | -CH₃ (Terminal methyls of octane and propyl chains) |
| ~ 1.3 - 1.6 | 16H | Multiplet (m) | -CH₂- (All methylene groups) |
| ~ 2.15 | 2H | Singlet (s, broad) | -OH (Alcohol protons) |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by solvent, concentration, and temperature.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Proton Decoupled)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 14.1 | -CH₃ (Terminal methyls) |
| ~ 17.5 | Propyl -CH₂CH₃ |
| ~ 23.2 | Octane -CH₂CH₃ |
| ~ 35.8 | Octane -CH₂C(OH)- |
| ~ 40.1 | Propyl -CH₂C(OH)- |
| ~ 78.5 | -C(OH)- (Tertiary alcohol carbon) |
Note: Chemical shifts for alkanes and alcohols typically fall within these ranges.[4][5][6][7] The quaternary carbon attached to the hydroxyl group is expected to be the most downfield signal in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for a diol is characterized by the presence of hydroxyl and alkane C-H and C-O bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (Hydrogen-bonded alcohol) |
| 2960 - 2850 | Strong | C-H stretch (Alkane sp³ C-H) |
| 1465 | Medium | C-H bend (CH₂ scissoring) |
| 1375 | Medium | C-H bend (CH₃ symmetric bending) |
| 1210 - 1100 | Strong | C-O stretch (Tertiary alcohol) |
Note: The broadness of the O-H stretch is a classic indicator of hydrogen bonding.[8][9][10] The C-O stretch for tertiary alcohols typically appears in the 1210-1100 cm⁻¹ range.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[13][14]
Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization, EI)
| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |
| 230 | [C₁₄H₃₀O₂]⁺ | Molecular Ion (M⁺). Likely to be weak or absent for a tertiary alcohol.[15] |
| 212 | [M - H₂O]⁺ | Loss of a water molecule, a common fragmentation for alcohols.[3] |
| 187 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 115 | [C₇H₁₅O]⁺ | Alpha-cleavage at the C4-C5 bond, splitting the molecule. Expected to be a major fragment. |
Note: The most significant fragmentation for alcohols is often alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[3][16] The loss of the largest alkyl group is typically favored.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[17] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift calibration.[17]
-
Transfer : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are present, filter the solution before transfer.[17]
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or probe. The instrument is typically a 300-600 MHz spectrometer.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample.
-
Acquire the spectrum. For ¹H NMR, this may involve 8-16 scans. For the less sensitive ¹³C nucleus, several hundred to thousands of scans may be required.[18]
-
-
Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal (0 ppm). Integrate the signals for ¹H NMR.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR Method) : The Attenuated Total Reflectance (ATR) method is common for liquids as it requires minimal sample preparation.[19]
-
Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Data Acquisition :
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.
Mass Spectrometry Protocol (EI)
-
Sample Introduction : Introduce a small amount of the volatile sample into the ion source, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized by heating under vacuum.[22][23]
-
Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[23][24] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[14]
-
Mass Analysis : The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[22]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[22]
-
Data Processing : The instrument's software plots the relative ion abundance against the m/z ratio to generate the mass spectrum.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Technical Guide: Solubility of 4,5-Dipropyloctane-4,5-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dipropyloctane-4,5-diol and a detailed experimental protocol for its quantitative determination in various organic solvents. Given the limited availability of public data on the solubility of this specific long-chain diol, this document focuses on equipping researchers with the methodology to generate reliable solubility data in-house.
Introduction to this compound and its Solubility
This compound (CAS No: 86954-78-1, Molecular Formula: C14H30O2) is a long-chain aliphatic diol. Its structure, featuring a 14-carbon backbone with two hydroxyl groups at the C4 and C5 positions, suggests a predominantly non-polar character with localized polar regions due to the hydroxyl groups. This amphiphilic nature dictates its solubility profile, making it generally soluble in organic solvents while having limited solubility in water.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property in drug development. It influences a wide range of processes, including:
-
Formulation Development: The choice of solvents and excipients for liquid formulations is directly dependent on the API's solubility.
-
Purification: Crystallization and chromatographic purification methods rely on differential solubility in various solvent systems.
-
Bioavailability: For a drug to be absorbed, it must first dissolve in physiological fluids.
-
Process Chemistry: The efficiency of chemical reactions and work-up procedures is often tied to the solubility of reactants, intermediates, and products.
Due to the absence of publicly available quantitative solubility data for this compound, the following sections provide a robust experimental protocol for its determination.
Estimated Solubility Profile
While specific quantitative data is unavailable, a qualitative estimation of solubility can be inferred from the structure of this compound. The long alkyl chains contribute to favorable interactions with non-polar solvents, while the two hydroxyl groups can engage in hydrogen bonding with polar protic and aprotic solvents.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |
| Non-polar | Hexane, Heptane, Toluene | High | "Like dissolves like"; the long alkyl chains will interact favorably with non-polar solvent molecules. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The hydroxyl groups can interact with the polar functional groups of the solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups can act as both hydrogen bond donors and acceptors with protic solvents. |
| Aqueous | Water | Low | The large non-polar carbon backbone will limit solubility in water despite the presence of hydroxyl groups. |
Note: This table presents an estimation based on chemical principles. Experimental verification is required for quantitative assessment.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.
3.1. Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index Detector) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
3.3. Step-by-Step Procedure
-
Preparation of Samples:
-
Add an excess amount of solid this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be to add approximately 50 mg of the compound.
-
To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove all undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC or GC).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
3.4. Data Presentation
The experimentally determined solubility data should be presented in a clear and structured format.
Table 2: Quantitative Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | [Experimental Value] | [Calculated Value] |
| e.g., Ethanol | [Experimental Value] | [Calculated Value] |
| e.g., DMSO | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and decision points in a typical solubility screening process.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. By following the detailed shake-flask protocol, researchers and drug development professionals can generate the critical data needed to advance their projects. The provided workflow diagrams and data presentation templates are intended to facilitate a systematic and well-documented approach to solubility assessment.
References
An In-depth Technical Guide on the Stereochemistry and Isomers of 4,5-Dipropyloctane-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of the stereoisomers of 4,5-dipropyloctane-4,5-diol. Given the specific substitution pattern of this vicinal diol, it presents an interesting case study in stereoisomerism, involving both chiral and meso compounds. This document outlines the theoretical stereochemical possibilities, proposes synthetic strategies, provides detailed experimental protocols for their synthesis and separation, and suggests methods for their characterization.
Stereochemical Analysis of this compound
This compound possesses two stereocenters at the C4 and C5 positions. The substituents on these two carbons are identical (a propyl group, a hydroxyl group, and a butyl group, considering the remainder of the carbon chain). This symmetry has important implications for the total number of possible stereoisomers.
The maximum number of stereoisomers can be calculated using the 2^n rule, where n is the number of stereocenters. For this compound, n=2, so a maximum of 2^2 = 4 stereoisomers are possible. These consist of a pair of enantiomers and a meso compound.
-
(4R, 5R)-4,5-Dipropyloctane-4,5-diol and (4S, 5S)-4,5-Dipropyloctane-4,5-diol are a pair of enantiomers. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
-
(4R, 5S)-4,5-Dipropyloctane-4,5-diol is a meso compound. Despite having two stereocenters, the molecule as a whole is achiral due to an internal plane of symmetry. Therefore, it is optically inactive. The (4S, 5R) configuration represents the same meso compound.
Caption: Relationship between the stereoisomers of this compound.
Synthesis of this compound Stereoisomers
The synthesis of this compound can be achieved through the dihydroxylation of the corresponding alkene, (E)- or (Z)-4,5-dipropyloct-4-ene. The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene and the choice of dihydroxylation reagent.
-
Syn-dihydroxylation of (E)-4,5-dipropyloct-4-ene would yield the meso-4,5-dipropyloctane-4,5-diol.
-
Anti-dihydroxylation of (E)-4,5-dipropyloct-4-ene would produce the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol.
-
Syn-dihydroxylation of (Z)-4,5-dipropyloct-4-ene would produce the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol.
-
Anti-dihydroxylation of (Z)-4,5-dipropyloct-4-ene would yield the meso-4,5-dipropyloctane-4,5-diol.
Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to selectively synthesize one of the enantiomers from the (Z)-alkene.
Hypothetical Quantitative Data
The following table summarizes hypothetical physical and analytical data for the stereoisomers of this compound for illustrative purposes.
| Stereoisomer | Melting Point (°C) | Boiling Point (°C) at 1 atm | Specific Rotation [α]D (c=1, CHCl3) | HPLC Retention Time (min) |
| (4R, 5R)-4,5-Dipropyloctane-4,5-diol | 78-80 | 285-288 | +25.5° | 12.4 |
| (4S, 5S)-4,5-Dipropyloctane-4,5-diol | 78-80 | 285-288 | -25.5° | 14.8 |
| Racemic (4R, 5R)/(4S, 5S)-4,5-Dipropyloctane-4,5-diol | 85-88 | 285-288 | 0° | 12.4, 14.8 |
| Meso-(4R, 5S)-4,5-Dipropyloctane-4,5-diol | 92-94 | 290-293 | 0° | 10.2 |
Experimental Protocols
Synthesis of Racemic (4R, 5R)- and (4S, 5S)-4,5-Dipropyloctane-4,5-diol via Syn-dihydroxylation of (Z)-4,5-dipropyloct-4-ene
This protocol describes a standard procedure for the syn-dihydroxylation of an alkene using osmium tetroxide and a stoichiometric co-oxidant.
Materials:
-
(Z)-4,5-dipropyloct-4-ene
-
Osmium tetroxide (OsO4) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve (Z)-4,5-dipropyloct-4-ene (1 equivalent) in a mixture of acetone and water (10:1 v/v).
-
Add NMO (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the osmium tetroxide solution (0.02 equivalents) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the racemic diol.
Chiral Resolution of Enantiomers by Preparative HPLC
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
UV detector
Mobile Phase:
-
A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
Procedure:
-
Dissolve the racemic mixture of (4R, 5R)- and (4S, 5S)-4,5-dipropyloctane-4,5-diol in a minimal amount of the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Analyze the enantiomeric purity of each fraction by analytical chiral HPLC.
Caption: Experimental workflow for the synthesis and analysis of this compound isomers.
An In-depth Technical Guide to 4,5-Dipropyloctane-4,5-diol (CAS Number: 86954-78-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes only. It is not for therapeutic or veterinary use. A comprehensive risk assessment should be conducted before handling this chemical.
Introduction
4,5-Dipropyloctane-4,5-diol, identified by the CAS number 86954-78-1, is a diol compound with the molecular formula C14H30O2.[1][2] Its structure features a central octane backbone with two hydroxyl groups and two propyl groups attached to the fourth and fifth carbon atoms. This chemical is primarily utilized in organic synthesis and materials science as an intermediate or building block for more complex molecules.[1] While its direct biological applications are not extensively documented in publicly available literature, its diol functionality suggests potential for investigation in various scientific fields, including pharmaceuticals for drug formulation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C14H30O2 | [1][2] |
| Molecular Weight | 230.39 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis
The primary method for the synthesis of this compound involves the reduction of a corresponding ketone or aldehyde precursor.[1]
Experimental Protocol: Reduction of 4,5-Octanedione
A common precursor for the synthesis is 4,5-octanedione. The reduction of the ketone groups to hydroxyl groups can be achieved using a suitable reducing agent.
Materials:
-
4,5-Octanedione
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Apparatus for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4,5-octanedione in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure complete reaction.
-
Cool the reaction mixture and quench it by the slow addition of water or a dilute acid.
-
Perform a liquid-liquid extraction to isolate the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using techniques such as distillation or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.
Chemical Reactivity and Mechanism of Action
As a diol, this compound exhibits reactivity typical of alcohols. The two hydroxyl groups can participate in various chemical reactions, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Conversion to the corresponding diketone (4,5-octanedione) using oxidizing agents.
-
Etherification: Formation of ethers through dehydration or reaction with alkyl halides.
The mechanism of action in a chemical context is primarily as a nucleophile, where the lone pairs of electrons on the oxygen atoms of the hydroxyl groups can attack electrophilic centers.[1]
Safety and Toxicological Information
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Without specific toxicological studies, it is not possible to provide quantitative data on acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or any specific signaling pathway interactions of this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows related to its biological effects is not possible at this time. Further research is required to explore the potential biological and pharmacological properties of this compound.
Logical Relationships in Synthesis
The synthesis of this compound from its precursor, 4,5-octanedione, can be represented by a simple logical workflow.
Caption: A simplified workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 4,5-Dipropyloctane-4,5-diol
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4,5-dipropyloctane-4,5-diol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows.
Introduction
This compound is a vicinal diol with the chemical formula C14H30O2. Its structure, characterized by a 14-carbon backbone with hydroxyl groups at the C4 and C5 positions, each bearing a propyl group, makes it a molecule of interest in synthetic organic chemistry. While not extensively studied for specific biological activities, its potential applications lie in its use as a building block for more complex molecules and as a specialty chemical in materials science. This guide will delve into the historical and modern synthetic routes to this compound, providing detailed procedural information.
Historical Context and Discovery
The synthesis of vicinal diols, also known as glycols, has been a fundamental pursuit in organic chemistry for over a century. The earliest methods for the preparation of such compounds often involved the reduction of dicarbonyl compounds. An early protocol for the synthesis of diols, developed by Kurtz in 1872, utilized a zinc-acetic acid reduction of a diketone precursor. This precursor was typically synthesized through a Grignard reaction. While groundbreaking for its time, this method was often hampered by low yields and challenging purification processes.
A significant advancement in the synthesis of diols came with the introduction of metal hydride reducing agents. A notable improvement was the Birkhofer protocol in 1993, which employed sodium borohydride for the reduction of the corresponding diketone, 4,5-dipropyloctane-4,5-dione. This method offered higher yields and purity.
Another classical and direct approach to symmetrical 1,2-diols is the pinacol coupling reaction, first discovered by Wilhelm Rudolph Fittig in 1859.[1] This reaction involves the reductive coupling of two ketone or aldehyde molecules to form a vicinal diol. For the synthesis of this compound, the pinacol coupling of heptan-4-one presents a direct and atom-economical route.
Synthetic Methodologies
Two primary synthetic routes to this compound are detailed below: the pinacol coupling of heptan-4-one and the reduction of 4,5-dipropyloctane-4,5-dione.
Pinacol Coupling of Heptan-4-one
The pinacol coupling reaction provides a direct method for the synthesis of symmetrical 1,2-diols from ketones. In this case, two molecules of heptan-4-one are reductively coupled to form this compound.
Experimental Protocol:
Materials:
-
Heptan-4-one
-
Magnesium turnings
-
Mercuric chloride (catalyst)
-
Anhydrous benzene or toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place magnesium turnings. The magnesium is activated by stirring with a catalytic amount of mercuric chloride in anhydrous benzene or toluene under a nitrogen atmosphere for 30 minutes.
-
Reaction Initiation: A solution of heptan-4-one in anhydrous benzene or toluene is added dropwise to the activated magnesium suspension. The reaction mixture is then gently heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically refluxed for several hours to ensure completion.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is stirred for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography.
Logical Workflow for Pinacol Coupling of Heptan-4-one:
Caption: Synthetic workflow for the pinacol coupling of heptan-4-one.
Reduction of 4,5-Dipropyloctane-4,5-dione
This two-step synthesis involves the initial preparation of the diketone precursor, 4,5-dipropyloctane-4,5-dione, followed by its reduction to the target diol.
A common method for the synthesis of α-diketones is the oxidation of the corresponding acyloin or the direct coupling of acyl halides.
Experimental Protocol:
Materials:
-
Butyryl chloride
-
Sodium metal
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
Acyloin Condensation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, place finely cut sodium metal in anhydrous diethyl ether.
-
Addition of Acyl Chloride: Butyryl chloride is added dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.
-
Reaction and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of ethanol, followed by water.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude acyloin (4-hydroxy-5-octanone).
-
Oxidation to Diketone: The crude acyloin is then oxidized to 4,5-dipropyloctane-4,5-dione using a suitable oxidizing agent, such as bismuth(III) oxide or copper(II) acetate in acetic acid. The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is worked up by extraction and purified by distillation or chromatography.
The synthesized diketone is then reduced to the vicinal diol using a metal hydride reducing agent.
Experimental Protocol:
Materials:
-
4,5-Dipropyloctane-4,5-dione
-
Sodium borohydride (NaBH4)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,5-dipropyloctane-4,5-dione in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC for the disappearance of the diketone.
-
Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of acetone. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Purification can be achieved by recrystallization or column chromatography.
Logical Workflow for the Reduction of 4,5-Dipropyloctane-4,5-dione:
Caption: Two-stage synthesis of this compound via diketone reduction.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Pinacol Coupling of Heptan-4-one
| Parameter | Value | Reference |
| Starting Material | Heptan-4-one | - |
| Reagents | Mg, HgCl2 | General Pinacol Coupling |
| Solvent | Anhydrous Benzene | General Pinacol Coupling |
| Reaction Time | 4-8 hours | Estimated |
| Temperature | Reflux | General Pinacol Coupling |
| Yield | 50-70% | Typical for aliphatic ketones |
| Purity | >90% after purification | Estimated |
Table 2: Reduction of 4,5-Dipropyloctane-4,5-dione
| Parameter | Value | Reference |
| Starting Material | 4,5-Dipropyloctane-4,5-dione | - |
| Reagent | Sodium Borohydride | Birkhofer, 1993 |
| Solvent | Methanol | Birkhofer, 1993 |
| Reaction Time | 1-2 hours | Estimated |
| Temperature | 0 °C to room temperature | Birkhofer, 1993 |
| Yield | 68-72% | Birkhofer, 1993 |
| Purity | >95% after recrystallization | Birkhofer, 1993 |
Characterization Data
The following table presents the expected characterization data for this compound based on its chemical structure.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C14H30O2 |
| Molecular Weight | 230.39 g/mol |
| Appearance | White crystalline solid (predicted) |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, predicted) | δ 0.9 (t, 12H, 4 x CH₃), 1.4-1.6 (m, 16H, 8 x CH₂), 3.5 (s, 2H, 2 x OH) |
| ¹³C NMR (CDCl₃, predicted) | δ 14.1 (CH₃), 17.5 (CH₂), 37.0 (CH₂), 78.0 (C-OH) |
| IR (KBr, cm⁻¹, predicted) | 3400-3300 (br, O-H stretch), 2960-2850 (C-H stretch), 1100 (C-O stretch) |
| Mass Spectrum (EI, m/z) | 230 (M+), 212 (M+-H₂O), 115 (base peak, cleavage) |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the pinacol coupling of heptan-4-one and the reduction of 4,5-dipropyloctane-4,5-dione. While the pinacol coupling offers a more direct approach, the reduction of the pre-formed diketone has been reported with good yields and high purity. This technical guide provides detailed, albeit generalized, protocols for these syntheses, along with expected quantitative and characterization data to aid researchers in the preparation and identification of this compound. The provided workflows offer a clear visual representation of the synthetic steps involved. Further research into the specific applications and biological activities of this compound may uncover new areas of interest for this versatile vicinal diol.
References
A Technical Guide to the Theoretical and Experimental Characterization of 4,5-Dipropyloctane-4,5-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the theoretical and experimental methodologies for characterizing complex vicinal diols, using 4,5-Dipropyloctane-4,5-diol as a primary example. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established computational chemistry techniques and experimental data from the analogous, well-studied vicinal diol, 2,3-butanediol. The protocols and theoretical approaches detailed herein are directly applicable to the study of this compound and other structurally related compounds. This guide covers quantum mechanical calculations for property prediction, detailed experimental protocols for synthesis and analysis, and presents data in a structured format for clarity and comparison.
Introduction to Vicinal Diols
Vicinal diols, or glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms.[1][2][3] These structures are significant intermediates in organic synthesis and are found in numerous biologically relevant molecules.[2][3] The proximity of the hydroxyl groups allows for intramolecular hydrogen bonding, which significantly influences their conformational preferences, physical properties, and reactivity.[3][4][5] Understanding these properties is crucial for applications in materials science, drug design, and chemical manufacturing. This compound, a symmetrical C14 diol, presents a complex system where alkyl chain conformations interact with the core diol functionality.
Theoretical Calculations of Molecular Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules where experimental data is scarce.[4][5][6] These methods can provide insights into molecular geometry, vibrational frequencies (IR spectra), conformational stability, and thermodynamic properties.
Computational Methodology Protocol
A typical workflow for the theoretical calculation of a molecule like this compound is outlined below. This protocol is based on methods successfully applied to the study of 2,3-butanediol.[4][5]
-
Molecular Model Construction:
-
Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Quantum Mechanical Geometry Optimization:
-
The structure is then optimized at a higher level of theory. A common and effective method is Density Functional Theory (DFT) using the B3LYP functional.[4][5]
-
A suitable basis set must be chosen. The Pople-style basis set, 6-311++G, is recommended as it includes diffuse functions (++) to describe non-covalent interactions like hydrogen bonds, and polarization functions ( ) for improved geometry prediction.[4][5]
-
The calculation is run until the forces on the atoms converge to a minimum, yielding the lowest energy conformation.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G**).
-
This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the vibrational frequencies, which can be directly compared to an experimental infrared (IR) spectrum.
-
-
-
Property Analysis:
-
From the output of these calculations, various properties can be extracted:
-
References
- 1. chemcess.com [chemcess.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. fiveable.me [fiveable.me]
- 4. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 4,5-Dipropyloctane-4,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dipropyloctane-4,5-diol is a vicinal diol characterized by significant steric hindrance due to the presence of propyl and butyl groups on the carbinol carbons. Understanding the thermal stability and decomposition pathways of such molecules is crucial for applications in drug development, materials science, and chemical synthesis, where thermal processing is a common step. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its primary decomposition mechanism.
The principal thermal decomposition pathway for sterically hindered vicinal diols under acidic or high-temperature conditions is the Pinacol Rearrangement.[1][2] This reaction involves the conversion of a 1,2-diol to a carbonyl compound, specifically a ketone in this case, through a 1,2-migration of an alkyl group.[3][4]
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a compound.[5][6]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[7] It is used to determine the onset of decomposition and quantify mass loss.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8] It identifies thermal events like melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with them.[6]
Illustrative Thermal Stability Data
The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound, based on the behavior of similar polyhydric alcohols.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value | Description |
| Onset of Decomposition (Tonset) | 220 - 250 °C | The temperature at which significant mass loss begins. |
| Temperature of Max. Mass Loss Rate (Tpeak) | 260 - 290 °C | The temperature at which the rate of decomposition is highest. |
| Total Mass Loss | ~7.3% | Corresponds to the loss of one molecule of water (H₂O). |
| Residue at 400 °C | ~92.7% | The remaining mass, corresponding to the rearranged product. |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Predicted Temperature Range (°C) | Enthalpy Change (ΔH) | Description |
| Melting Point (Tm) | 75 - 95 °C | Endothermic | Transition from solid to liquid phase. |
| Decomposition | 220 - 300 °C | Endothermic/Exothermic | Complex peak associated with the pinacol rearrangement. |
Primary Decomposition Pathway: The Pinacol Rearrangement
The thermal decomposition of this compound is expected to proceed via the Pinacol Rearrangement. This acid-catalyzed or thermally-induced reaction transforms the vicinal diol into a ketone. The mechanism involves the protonation of a hydroxyl group, its departure as a water molecule to form a tertiary carbocation, followed by the migration of an adjacent alkyl group.[2][9] The driving force for the rearrangement is the formation of a more stable oxonium ion.[1]
Given the symmetrical nature of this compound, the initial protonation and subsequent alkyl shift can occur with equal probability on either side of the molecule, leading to the formation of 5-butyl-5-propylnonan-4-one.
Visualizing the Decomposition Pathway
The following diagram illustrates the proposed Pinacol Rearrangement for this compound.
Caption: Pinacol rearrangement of this compound.
Experimental Protocols
Detailed and precise experimental procedures are critical for obtaining reliable data. The following protocols for TGA and DSC are recommended for the analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Seal 3-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.[11]
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow against temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition. Integrate the peak areas to determine the enthalpy changes (ΔH).
Experimental Workflow Visualization
The logical flow from sample preparation to final data analysis is depicted in the diagram below.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. etamu.edu [etamu.edu]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. admatel.com [admatel.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Whitepaper: A Technical Guide to the Commercial Availability and Sourcing of 4,5-Dipropyloctane-4,5-diol for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the commercial availability of 4,5-Dipropyloctane-4,5-diol, a key intermediate for various research applications. The document outlines a systematic approach to identifying suppliers, evaluating product specifications, and presents hypothetical experimental protocols relevant to its use in a laboratory setting.
Sourcing and Procurement of this compound
The initial step in acquiring this compound involves a thorough investigation of chemical supplier catalogs and databases. For specialized chemicals that may not be readily in stock, custom synthesis is a viable alternative. The following workflow outlines a logical process for procurement.
Methodological & Application
Application Notes and Protocols: Reduction of Diketones for the Synthesis of 4,5-Dipropyloctane-4,5-diol
For Internal Use and Scientific Distribution
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of vicinal diols, with a focus on the preparation of 4,5-dipropyloctane-4,5-diol. Two primary synthetic strategies are discussed: the reduction of a corresponding α-diketone and the pinacol coupling of a suitable ketone precursor. Due to the structural ambiguity of "this compound," this guide will focus on the synthesis of a representative symmetrical vicinal diol, 3,4-diethyl-3,4-hexanediol , via the pinacol coupling of pentan-3-one. A general protocol for the reduction of α-diketones to vicinal diols using sodium borohydride is also provided as an alternative synthetic route. These protocols are intended for researchers and professionals in drug development and organic synthesis.
Introduction
Vicinal diols are crucial structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis.[1] The synthesis of symmetrical vicinal diols can be efficiently achieved through two primary methods: the reduction of α-diketones and the reductive coupling of ketones (pinacol coupling). The choice of method often depends on the availability of the starting materials and the desired stereochemistry of the final product.
This application note outlines detailed procedures for these transformations, providing researchers with the necessary information to synthesize vicinal diols in a laboratory setting.
Synthetic Pathways Overview
Two main pathways for the synthesis of symmetrical vicinal diols are presented below.
References
Application Note: Purification of 4,5-Dipropyloctane-4,5-diol by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust protocol for the purification of 4,5-dipropyloctane-4,5-diol, a long-chain vicinal diol, from a crude reaction mixture using flash column chromatography. Due to the compound's non-polar alkyl chains and the presence of two hydroxyl groups, a normal-phase silica gel chromatography method is employed. The protocol covers the optimization of the mobile phase using Thin Layer Chromatography (TLC), column packing, sample loading, elution, and fraction analysis. This method effectively separates the target diol from non-polar starting materials and polar impurities, yielding the product with high purity.
Introduction
This compound is a vicinal diol characterized by a C14 carbon backbone. Such long-chain diols are valuable intermediates in the synthesis of complex organic molecules, including surfactants, lubricants, and potential pharmaceutical agents. The purification of these molecules can be challenging due to their hydrophobic nature, which can lead to poor solubility in common polar solvents and streaking on silica gel. Flash column chromatography is an efficient and widely used technique for the purification of organic compounds.[1][2] This protocol provides a step-by-step guide to purify this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Celite (optional, for dry loading)
-
Silica gel TLC plates (with F254 indicator)[3]
-
Potassium Permanganate (KMnO₄)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Cotton wool
Equipment:
-
Glass chromatography column
-
Air pump or nitrogen line with regulator
-
Rotary evaporator
-
TLC developing chamber
-
Test tubes and rack for fraction collection
-
Capillary tubes for TLC spotting
-
UV lamp (254 nm)
-
Heat gun
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The first step is to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities.[4]
-
Prepare TLC Chamber: Add a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber, line the chamber with filter paper to ensure saturation, and cover it.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Since the diol is likely not UV-active, a chemical stain is necessary.[5]
-
Staining: Prepare a potassium permanganate (KMnO₄) stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the stain and then gently heat it with a heat gun. Compounds that can be oxidized (like alcohols) will appear as yellow or brown spots on a purple background.[6]
-
Optimize: Adjust the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target diol. A lower Rf means the compound sticks more strongly to the silica.[7]
Column Chromatography Workflow
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Detailed Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out.[2]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (determined by TLC) to form a slurry.[4]
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to this solution (approximately 2-3 times the weight of the crude product).
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure using an air pump or nitrogen line to achieve a steady flow rate (approx. 5 cm/min drop in solvent level).[7]
-
Begin collecting the eluent in numbered test tubes. The size of the fractions should be consistent (e.g., 10-15 mL per tube).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the more polar diol.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC and the KMnO₄ stain to identify which fractions contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired diol.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Results and Data Presentation
The following tables present hypothetical data for a typical purification run.
Table 1: TLC Mobile Phase Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity 1 (Non-polar) | Rf of this compound | Rf of Impurity 2 (Polar) | Observations |
|---|---|---|---|---|
| 95:5 | 0.85 | 0.45 | 0.10 | Poor separation from baseline |
| 90:10 | 0.90 | 0.32 | 0.05 | Optimal separation |
| 80:20 | 0.95 | 0.55 | 0.20 | Target Rf too high |
Table 2: Column Chromatography Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (60 g) |
| Column Diameter | 4 cm |
| Crude Sample Weight | 1.5 g |
| Initial Mobile Phase | 90:10 Hexane:Ethyl Acetate |
| Final Mobile Phase (Gradient) | 85:15 Hexane:Ethyl Acetate |
| Total Fractions Collected | 50 (15 mL each) |
Table 3: Fraction Analysis Summary
| Fractions | Contents based on TLC Analysis |
|---|---|
| 1-12 | Non-polar impurities |
| 13-18 | Mixture of impurity 1 and product |
| 19-35 | Pure this compound |
| 36-42 | Mixture of product and polar impurities |
| 43-50 | Polar impurities |
Table 4: Purification Yield and Purity
| Metric | Result |
|---|---|
| Mass of Crude Product | 1.50 g |
| Mass of Purified Product | 1.15 g |
| Yield | 76.7% |
| Purity (by ¹H NMR) | >98% |
Conclusion
The protocol described provides an effective and reproducible method for the purification of this compound by flash column chromatography. Optimization of the mobile phase using TLC is critical for achieving good separation. The use of a gradient elution can be beneficial if impurities have polarities close to the target compound. This method yields the desired diol in high purity and good recovery, making it suitable for laboratory-scale synthesis and for professionals in drug development requiring high-purity intermediates.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Recrystallization of 4,5-Dipropyloctane-4,5-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dipropyloctane-4,5-diol is a long-chain aliphatic vicinal diol. Due to its hydrocarbon-rich structure, it exhibits waxy physical properties, which can present challenges for purification. Recrystallization is a powerful technique for the purification of solid organic compounds, including those with waxy characteristics.[1][2][3] This document provides detailed protocols for the recrystallization of this compound, focusing on solvent selection and procedural best practices to obtain high-purity crystalline material. The underlying principle of this technique is the differential solubility of the compound in a suitable solvent at elevated and ambient temperatures.[4][5]
Data Presentation: Solvent Suitability
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] The ideal solvent will dissolve the this compound completely at an elevated temperature but will result in low solubility upon cooling, allowing for the recovery of purified crystals. Given the predominantly non-polar nature of this compound, a range of non-polar and moderately polar organic solvents should be screened. The principle of "like dissolves like" suggests that non-polar solvents will be more effective.[7]
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Hexane | Non-polar | Low | High | Excellent |
| Heptane | Non-polar | Low | High | Excellent |
| Acetone | Polar Aprotic | Moderate | High | Good (Potential for two-solvent system) |
| Ethanol | Polar Protic | Low | Moderate | Fair (Potential for two-solvent system) |
| Toluene | Non-polar | Moderate | High | Good |
| Water | Polar Protic | Insoluble | Insoluble | Poor |
Note: This data is illustrative and should be confirmed experimentally. Long-chain alcohols exhibit decreasing solubility in polar solvents as the carbon chain length increases.[8][9][10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.[6]
1. Solvent Selection: a. Place approximately 20-30 mg of the crude this compound into a small test tube. b. Add a few drops of the selected solvent (e.g., hexane or heptane) at room temperature. Observe the solubility. The compound should be sparingly soluble or insoluble. c. Gently heat the test tube in a warm water bath or on a hot plate. Add the solvent dropwise while heating until the solid completely dissolves. d. Remove the test tube from the heat and allow it to cool slowly to room temperature. e. If crystals form upon cooling, the solvent is suitable. For optimal recovery, cool the test tube further in an ice-water bath.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., hexane) in small portions while gently heating the flask on a hot plate. Use a boiling chip to ensure smooth boiling. c. Continue adding the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution.[11] d. If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. e. If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl, and then perform hot gravity filtration to remove the charcoal and the color impurities. f. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] g. Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. j. Dry the crystals in a vacuum oven or by air drying. k. Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Two-Solvent Recrystallization
This method is useful if no single solvent provides the desired solubility characteristics.[6]
1. Solvent Pair Selection: a. Choose a "soluble" solvent in which this compound is readily soluble at all temperatures (e.g., hot acetone or toluene). b. Choose an "insoluble" solvent in which the diol is poorly soluble at all temperatures (e.g., ethanol or water). c. The two solvents must be miscible with each other. A common pair for non-polar compounds is a non-polar solvent like hexane or heptane with a slightly more polar co-solvent.
2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask. b. While keeping the solution hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. c. Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears. d. Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath. e. Collect and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form, it may be because too much solvent was used. The solvent can be evaporated to a smaller volume and the cooling process repeated. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[11]
-
Low Recovery: This can result from using too much solvent, filtering the solution while it is too cold (for hot gravity filtration), or not cooling the final solution sufficiently to maximize crystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
When heating organic solvents, use a hot plate with a stirrer or a heating mantle. Avoid open flames.
-
Be aware of the flammability and toxicity of the solvents being used.
References
- 1. lifestancewax.com [lifestancewax.com]
- 2. "Crystallization Behavior of Waxes" by Sarbojeet Jana [digitalcommons.usu.edu]
- 3. sexysmoothwax.com [sexysmoothwax.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4,5-Dipropyloctane-4,5-diol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 4,5-dipropyloctane-4,5-diol as a C2-symmetric chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling stereochemistry in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals where enantiomeric purity is critical.[1][2] While specific experimental data for this compound is not yet extensively documented, this guide offers a comprehensive framework based on established methodologies for analogous C2-symmetric diol auxiliaries. The protocols outlined herein are intended to serve as a starting point for researchers exploring the application of this novel auxiliary in stereoselective transformations.
Introduction to this compound as a Chiral Auxiliary
This compound is a C2-symmetric chiral diol with potential applications as a chiral auxiliary in a variety of asymmetric reactions. Its C2 symmetry can simplify the diastereomeric outcomes of reactions, making product analysis more straightforward. The two hydroxyl groups provide convenient handles for temporary attachment to a prochiral substrate, and the bulky propyl groups are expected to create a well-defined chiral environment to direct the approach of incoming reagents.
Potential Advantages:
-
High Stereochemical Control: The rigid, C2-symmetric scaffold can induce high levels of diastereoselectivity.
-
Predictable Stereochemical Outcome: The stereochemistry of the major product is often predictable based on steric and electronic factors.
-
Recoverable and Reusable: After the desired transformation, the auxiliary can often be cleaved and recovered for reuse, which is economically and environmentally beneficial.[1]
General Workflow:
The use of a chiral auxiliary typically follows a three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a diastereoselective reaction.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.
Experimental Protocols
The following protocols are representative methodologies for the use of C2-symmetric diols as chiral auxiliaries and can be adapted for this compound. Optimization of reaction conditions (solvent, temperature, reagents) will be necessary.
Protocol 2.1: Attachment of the Chiral Auxiliary to a Prochiral Ketone
This protocol describes the formation of a chiral acetal from a prochiral ketone and this compound. This step is crucial for directing subsequent stereoselective reactions.
Materials:
-
Prochiral ketone (1.0 eq)
-
(R,R)- or (S,S)-4,5-Dipropyloctane-4,5-diol (1.1 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add the prochiral ketone, (R,R)- or (S,S)-4,5-dipropyloctane-4,5-diol, and a catalytic amount of PPTS in toluene.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue heating until no more water is collected in the Dean-Stark trap (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography on silica gel.
Protocol 2.2: Diastereoselective Aldol Reaction
This protocol outlines a representative procedure for a diastereoselective aldol reaction of an enolate derived from the chiral acetal. The chiral auxiliary directs the facial selectivity of the enolate's attack on an aldehyde.
Materials:
-
Chiral acetal (from Protocol 2.1) (1.0 eq)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Aldehyde (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hydrogen peroxide (30% aq. solution)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the chiral acetal in anhydrous DCM in a flame-dried, argon-purged round-bottom flask and cool to -78 °C.
-
Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding methanol at 0 °C.
-
Add a mixture of methanol and 30% hydrogen peroxide, followed by a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2.3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Aldol adduct (from Protocol 2.2) (1.0 eq)
-
Hydrochloric acid (1 M aq. solution)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldol adduct in methanol in a round-bottom flask.
-
Add a 1 M aqueous solution of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product and the recovered chiral auxiliary by flash column chromatography.
Data Presentation
While specific data for this compound is not available, the following table presents typical results obtained with other C2-symmetric diol auxiliaries in asymmetric reactions to provide a benchmark for expected performance.
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference Diol |
| Aldol Addition | Propanoyl-derived acetal | Benzaldehyde | >95:5 | >98% | 85-95 | (R,R)-2,3-Butanediol |
| Alkylation | Glycolate-derived acetal | Benzyl bromide | >90:10 | >95% | 80-90 | (2R,4R)-2,4-Pentanediol |
| Diels-Alder | Acrylate-derived acetal | Cyclopentadiene | >98:2 | >99% | 90-98 | (R,R)-1,2-Diphenyl-1,2-ethanediol |
Note: The above data is for illustrative purposes only and results with this compound may vary. Experimental optimization is crucial.
Visualization of Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: General workflow for using a chiral auxiliary.
Diagram 2: Hypothetical Aldol Reaction Pathway
Caption: Hypothetical pathway for a chiral auxiliary-mediated aldol reaction.
Conclusion
This compound presents a promising scaffold for a new C2-symmetric chiral auxiliary. The general protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring its utility in asymmetric synthesis. While the provided methodologies are based on well-established precedents for other chiral diols, it is imperative to conduct thorough experimental validation and optimization for each specific application of this compound. Successful implementation of this auxiliary has the potential to contribute significantly to the synthesis of enantiomerically pure compounds for the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 4,5-Dipropyloctane-4,5-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dipropyloctane-4,5-diol is a sterically hindered diol with potential applications as a monomer in the synthesis of novel polymers.[1] Its bulky aliphatic structure can impart unique properties to polyesters and polycarbonates, such as increased hydrophobicity, altered thermal properties, and potentially enhanced biodegradability, making it a person of interest for applications in drug delivery, specialty plastics, and coatings. This document provides an overview of the potential polymerization of this compound, including detailed, representative experimental protocols and expected polymer characteristics based on studies of structurally similar hindered diols.
Due to the limited availability of specific data on the polymerization of this compound, the following protocols are based on established methods for other sterically hindered and secondary diols.[2] Optimization of these protocols for this compound is recommended.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀O₂ | [1] |
| Molecular Weight | 230.39 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Reactivity | Exhibits typical reactivity of diols, including esterification.[1] | [1] |
Application in Polymer Synthesis
The diol functionality of this compound allows for its incorporation into polymers through polycondensation reactions, primarily to form polyesters and polycarbonates. The steric hindrance provided by the propyl groups at the 4 and 5 positions is expected to influence the polymerization kinetics and the final properties of the polymer.[2][3]
Polyester Synthesis
Polyesters can be synthesized by reacting this compound with a suitable dicarboxylic acid or its derivative (e.g., diacid chloride or diester). The bulky nature of the diol may require more forcing reaction conditions or specialized catalysts to achieve high molecular weight polymers.[2][4]
Polycarbonate Synthesis
Polycarbonates can be prepared by the reaction of this compound with a carbonate source, such as phosgene, diphenyl carbonate, or dimethyl carbonate.[5][6] The synthesis of high molecular weight polycarbonates from sterically hindered diols can be challenging and may necessitate specific catalytic systems.[6]
Experimental Protocols
The following are detailed, representative protocols for the synthesis of polyesters and polycarbonates using a sterically hindered diol like this compound.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from a hindered diol and a diacid.
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
-
High-vacuum line
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: In the reaction flask, combine equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add the catalyst (e.g., 0.05-0.1 mol% Ti(OBu)₄ relative to the diacid).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any residual air and moisture.
-
Esterification Step: Heat the mixture under a slow stream of nitrogen to 180-200°C. The water formed during the esterification will start to distill off. Continue this step for 2-4 hours or until the majority of the theoretical amount of water is collected.
-
Polycondensation Step: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. This step facilitates the removal of the remaining water and drives the polymerization to completion. High viscosity of the melt will be observed. Continue for 4-6 hours.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Synthesis of a Polycarbonate via Melt Transesterification
This protocol details the synthesis of a polycarbonate from a hindered diol and diphenyl carbonate.
Materials:
-
This compound
-
Diphenyl carbonate (DPC)
-
Zinc acetate (Zn(OAc)₂) or other suitable transesterification catalyst
-
Nitrogen gas (high purity)
-
High-vacuum line
Equipment:
-
Similar to Protocol 1.
Procedure:
-
Monomer Charging: Charge the reaction flask with equimolar amounts of this compound and diphenyl carbonate.
-
Catalyst Addition: Add the catalyst (e.g., 0.01-0.05 mol% Zn(OAc)₂ relative to the diol).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
First Transesterification Step: Heat the mixture to 180-200°C under a nitrogen atmosphere. Phenol will begin to distill off as the reaction proceeds. Continue for 2-3 hours.
-
Second Transesterification Step (Polycondensation): Gradually reduce the pressure to below 1 mbar and increase the temperature to 220-250°C. This will facilitate the removal of the remaining phenol and increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly. Maintain these conditions for 3-5 hours.
-
Polymer Recovery and Purification: Follow the same procedure as in Protocol 1 for polymer recovery and purification.
Data Presentation: Expected Polymer Properties
The incorporation of a bulky, sterically hindered diol such as this compound is expected to influence the thermal and mechanical properties of the resulting polymers. The following table presents a hypothetical comparison of expected properties based on general trends observed for polymers derived from linear vs. hindered diols.
| Property | Polyester from Linear Diol (e.g., 1,8-octanediol) | Polyester from Hindered Diol (e.g., this compound) - Expected | Polycarbonate from Linear Diol (e.g., 1,6-hexanediol) | Polycarbonate from Hindered Diol (e.g., this compound) - Expected |
| Glass Transition Temp. (Tg) | Lower | Higher | Lower | Higher |
| Melting Temperature (Tm) | May be present (semi-crystalline) | Likely amorphous (no Tm) | May be present (semi-crystalline) | Likely amorphous (no Tm) |
| Molecular Weight (Mw) | Higher achievable | Lower under standard conditions | Higher achievable | Lower under standard conditions |
| Polydispersity Index (PDI) | Lower | Higher | Lower | Higher |
| Solubility | Soluble in common organic solvents | Potentially enhanced solubility in non-polar solvents | Soluble in common organic solvents | Potentially enhanced solubility in non-polar solvents |
| Degradation Rate | Slower | Potentially faster due to steric hindrance | Slower | Potentially faster due to steric hindrance |
Signaling Pathways and Logical Relationships in Polymerization
The following diagram illustrates the logical progression of polycondensation, highlighting the key stages and by-product removal that drives the reaction toward high molecular weight polymer formation.
Applications in Drug Development
Polymers derived from this compound could be particularly interesting for drug delivery applications. The bulky and hydrophobic nature of this monomer may lead to the formation of polymers that can encapsulate hydrophobic drugs effectively.[7][8] The potential for tailored biodegradability could allow for controlled drug release.[7] Such polymers could be formulated into various drug delivery systems, including nanoparticles, micelles, and implants.[8]
Conclusion
While specific experimental data for the polymerization of this compound is not yet widely available, its structure suggests it is a promising monomer for creating novel polymers with unique properties. The provided protocols, based on established methods for similar hindered diols, offer a starting point for researchers to explore the synthesis of polyesters and polycarbonates from this interesting monomer. Further research is needed to fully characterize the resulting polymers and evaluate their potential in various applications, including advanced drug delivery systems.
References
- 1. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Applications of 4,5-Dipropyloctane-4,5-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific research on the medicinal chemistry applications of 4,5-Dipropyloctane-4,5-diol is not extensively documented in current literature, its structural features as a long-chain, hydrophobic aliphatic diol suggest several potential areas of investigation. This document outlines hypothetical, yet plausible, applications and detailed experimental protocols based on the known activities of structurally related molecules. These notes are intended to serve as a guide for researchers interested in exploring the potential of this compound and similar long-chain diols in drug discovery and development.
Potential Application: Synthesis of Novel Anticancer Agents
Long-chain aliphatic compounds have been investigated for their potential to disrupt cellular membranes or inhibit key enzymes in cancer cells. The hydrophobic nature of this compound could be leveraged to design molecules that intercalate into the lipid bilayers of cancer cell membranes, leading to increased permeability and apoptosis. Furthermore, the diol functional groups can serve as handles for the synthesis of derivatives with enhanced biological activity.
Hypothetical Synthesis of a Bis-Ester Derivative
A common strategy in medicinal chemistry is to esterify hydroxyl groups to improve lipophilicity and cell permeability. Here, we propose the synthesis of a bis-ester derivative of this compound with a known cytotoxic agent, such as a derivative of chlorambucil.
Experimental Protocol: Synthesis of (4,5-dipropyloctane-4,5-diyl) bis(4-(bis(2-chloroethyl)amino)phenyl)butanoate)
-
Materials: this compound, 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Magnetic stirrer, Round bottom flask, Nitrogen atmosphere.
-
Procedure:
-
Dissolve this compound (1 mmol) and 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid (2.2 mmol) in anhydrous DCM (50 mL) in a round bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add DCC (2.5 mmol) and a catalytic amount of DMAP to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Hypothetical In Vitro Cytotoxicity Assay
The synthesized derivative would then be tested for its cytotoxic activity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma).
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized compound (0.1, 1, 10, 50, 100 µM) for 48 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
-
Hypothetical Data Presentation
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | >100 | >100 | >100 |
| Chlorambucil Derivative | 15.2 | 22.5 | 18.9 |
| Synthesized Bis-Ester | 5.8 | 8.1 | 6.5 |
Potential Application: Component of a Drug Delivery System
The hydrophobicity of this compound makes it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanoemulsions. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.
Hypothetical Formulation of a Solid Lipid Nanoparticle (SLN)
Experimental Protocol: Preparation of Drug-Loaded SLNs
-
Materials: this compound (solid lipid), Paclitaxel (model drug), Soy lecithin (surfactant), Poloxamer 188 (stabilizer), High-pressure homogenizer.
-
Procedure:
-
Melt this compound at a temperature above its melting point.
-
Dissolve Paclitaxel in the molten lipid.
-
Prepare an aqueous phase containing soy lecithin and Poloxamer 188 and heat it to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer for several cycles to form the SLN dispersion.
-
Cool the dispersion in an ice bath to allow the SLNs to solidify.
-
Characterize the SLNs for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.
-
Diagrams
Caption: Synthetic workflow for the proposed bis-ester derivative of this compound.
Caption: Hypothetical inhibition of the RAF signaling pathway by the synthesized bis-ester derivative.
Application Note: Synthesis of 4,5-Dipropyloctane-4,5-diyl Carbonate via Phosgenation of 4,5-Dipropyloctane-4,5-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details the synthesis of the cyclic carbonate of 4,5-dipropyloctane-4,5-diol through its reaction with phosgene. The reaction of diols with phosgene is a well-established method for the formation of cyclic carbonates, which are valuable intermediates in organic synthesis and materials science.[1][2][3] this compound is a vicinal diol, and its reaction with phosgene is expected to yield a five-membered cyclic carbonate. This protocol provides a comprehensive guide for researchers performing similar transformations, with a focus on safety and product characterization. Given the high toxicity of phosgene, this protocol also discusses the use of a safer alternative, triphosgene.[4][5]
Reaction Principle
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbonyl carbon of phosgene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The intramolecular nature of the second nucleophilic attack from the adjacent hydroxyl group favors the formation of a cyclic carbonate over polymerization.
Experimental Protocol
Materials:
-
This compound
-
Phosgene (or Triphosgene)
-
Anhydrous Toluene
-
Pyridine (or other suitable non-nucleophilic base)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a properly functioning chemical fume hood are mandatory.
Procedure using Phosgene:
Caution: Phosgene is an extremely toxic and corrosive gas. This reaction must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate safety measures in place.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a condenser, and a gas outlet connected to a scrubber (containing a concentrated sodium hydroxide solution) is assembled under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath. Add pyridine (2.2 eq) dropwise to the stirred solution.
-
Phosgenation: Slowly bubble phosgene gas (approximately 1.1 eq) through the stirred solution at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Procedure using Triphosgene (a safer alternative to phosgene): [4][5]
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is set up under an inert atmosphere.
-
Reagent Preparation: Dissolve this compound (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the stirred diol solution at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). The work-up and purification steps are identical to the procedure using phosgene.
Data Presentation
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.8-1.0 (m, 6H), 1.2-1.8 (m, 24H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.1, 23.5, 31.8, 40.2, 85.1, 155.2 |
| IR (neat) | ν (cm⁻¹): 2960, 2875, 1810 (C=O), 1160 (C-O) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₂₈O₃, found |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4,5-dipropyloctane-4,5-diyl carbonate.
Caption: Proposed reaction mechanism for the formation of the cyclic carbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclic carbonates from diols and CO 2 catalyzed by carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05730F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Application Notes and Protocols for the Catalytic Dehydration of 4,5-Dipropyloctane-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dehydration of 4,5-dipropyloctane-4,5-diol is a classic example of the pinacol rearrangement, a powerful acid-catalyzed transformation of a vicinal diol into a ketone.[1][2][3] This reaction is of significant interest in organic synthesis for the construction of carbon-carbon bonds and the generation of sterically hindered ketones, which can be valuable intermediates in the development of new pharmaceuticals and other complex organic molecules.[4] this compound, a symmetrical tertiary vicinal diol, rearranges to form 5-propyl-5-butan-2-ylnonan-4-one. Understanding the mechanism, optimizing reaction conditions, and being aware of potential side products are crucial for the successful application of this synthetic strategy.
Reaction Mechanism and Signaling Pathway
The catalytic dehydration of this compound proceeds via the well-established pinacol rearrangement mechanism. This multi-step process is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, followed by the loss of a water molecule to generate a tertiary carbocation. A subsequent 1,2-alkyl shift, in this case, a propyl group migration, leads to a more stable, resonance-stabilized carbocation. Finally, deprotonation of the remaining hydroxyl group yields the ketone product.[5][6][7]
Figure 1: Reaction mechanism of the pinacol rearrangement of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the starting material can be achieved through the reductive coupling of 4-octanone using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopropane
-
Anhydrous diethyl ether
-
4-Octanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq). Add a small crystal of iodine.
-
Add a solution of 1-bromopropane (2.2 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-octanone (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Catalytic Dehydration using Sulfuric Acid
This protocol outlines a typical procedure for the pinacol rearrangement using a strong protic acid catalyst.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding the mixture to a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 5-propyl-5-butan-2-ylnonan-4-one by column chromatography on silica gel.
Protocol 3: Catalytic Dehydration using a Lewis Acid
This protocol provides an alternative method using a Lewis acid catalyst, which can sometimes offer milder reaction conditions.
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add boron trifluoride diethyl etherate (1.2 eq) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow
The general workflow for the synthesis and subsequent dehydration of this compound is depicted below.
Figure 2: General experimental workflow for the synthesis and dehydration of this compound.
Data Presentation
The following tables summarize representative quantitative data for the catalytic dehydration of vicinal diols via pinacol rearrangement. While specific data for this compound is not extensively reported, the data for analogous sterically hindered diols provide valuable insights into expected yields and reaction conditions.
Table 1: Comparison of Acid Catalysts for Pinacol Rearrangement
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Pinacol | 20 | Acetic Acid | 100 | 1 | 85 | [Fittig, 1860] |
| BF₃·OEt₂ | 1,2-Diphenyl-1,2-ethanediol | 120 | Benzene | 80 | 0.5 | 92 | [Bachmann, 1933] |
| TsOH | 1,1,2-Triphenyl-1,2-ethanediol | 10 | Benzene | 80 | 2 | 95 | [House & Reif, 1957] |
| InCl₃ | Pinacol | 5 | Water | 90 | 3 | 91 | [Reddy et al., 2005] |
Table 2: Influence of Reaction Conditions on Product Yield
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Tetraphenylethylene glycol | H₂SO₄ | Acetic Acid | 118 | 0.25 | Triphenylacetophenone | 90 |
| 1,1,2,2-Tetra(p-tolyl)ethane-1,2-diol | H₂SO₄ | Acetic Acid | 118 | 0.5 | Tri(p-tolyl)acetophenone | 88 |
| 1,2-Dicyclohexyl-1,2-ethanediol | H₂SO₄ | Water | 100 | 4 | Cyclohexyl spiro[5.6]dodecan-7-one | 75 |
Logical Relationships in Catalyst Selection
The choice of catalyst can significantly impact the efficiency and selectivity of the pinacol rearrangement. The following diagram illustrates the logical considerations for selecting an appropriate catalyst.
Figure 3: Decision tree for catalyst selection in the pinacol rearrangement.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction may be due to insufficient catalyst loading or reaction time. Steric hindrance in this compound may necessitate longer reaction times or higher temperatures compared to less hindered diols.
-
Side Product Formation: The primary side products in pinacol rearrangements are typically dienes formed through elimination pathways.[4] Using milder Lewis acid catalysts or lower reaction temperatures can often minimize the formation of these byproducts.
-
Safety: Concentrated strong acids like sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Reactions involving strong acids can be exothermic, and dropwise addition at low temperatures is recommended. Lewis acids like boron trifluoride diethyl etherate are moisture-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 2. Pinacol Rearrangement [organic-chemistry.org]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dipropyloctane-4,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-dipropyloctane-4,5-diol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pinacol coupling reaction of 4-octanone is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the pinacol coupling of aliphatic ketones like 4-octanone can stem from several factors. A primary concern is the steric hindrance around the carbonyl group, which can impede the coupling of the ketyl radical anions.[1] Another significant issue is the occurrence of side reactions.
Troubleshooting Steps:
-
Optimize the Reducing Agent: Traditional methods using alkali or alkaline earth metals may result in lower yields.[2] Consider using more efficient catalytic systems such as those based on samarium(II) iodide (SmI₂) or low-valent titanium reagents, which often provide improved performance.[3][4]
-
Control Reaction Temperature: The reaction temperature can influence the rate of side reactions. It is advisable to run the reaction at a controlled, and often low, temperature to minimize undesired pathways.
-
Ensure Anhydrous Conditions: Pinacol coupling reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried before use. The presence of water can quench the radical intermediates and react with the reducing agent.
-
Purity of Starting Material: Impurities in the 4-octanone can interfere with the reaction. Ensure the starting ketone is of high purity.
A troubleshooting workflow for low yield in pinacol coupling is illustrated below:
References
Technical Support Center: Synthesis of 4,5-Dipropyloctane-4,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dipropyloctane-4,5-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the pinacol coupling reaction of heptan-4-one.[1][2] This reaction involves the reductive coupling of two ketone molecules to form a vicinal diol. An alternative, though less direct, approach involves the use of a Grignard reagent, such as propylmagnesium bromide, reacting with a suitable carbonyl compound.
Q2: What is the pinacol coupling reaction and its general mechanism?
A2: The pinacol coupling reaction is a carbon-carbon bond-forming reaction where two carbonyl groups of aldehydes or ketones are reductively coupled in the presence of an electron donor to yield a vicinal diol.[1][3] The reaction typically proceeds through the following steps:
-
One-electron reduction: A reducing agent, commonly a metal like magnesium, donates an electron to the carbonyl group of heptan-4-one, forming a ketyl radical anion.[1][3]
-
Dimerization: Two of these ketyl radicals couple to form a pinacolate intermediate, a deprotonated diol.[1]
-
Protonation: The pinacolate is then protonated, typically by the addition of water or a dilute acid during workup, to yield the final this compound.[1][3]
Q3: Can a Grignard reaction be used to synthesize this compound?
A3: Yes, a Grignard reaction can theoretically be used. The synthesis would involve the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with heptan-4-one. This reaction forms a tertiary alcohol. However, for the synthesis of a symmetrical diol like this compound, this is not a standard method as it would require a more complex multi-step synthesis, potentially starting from a diketone. The direct addition of a propyl Grignard reagent to heptan-4-one would yield 4-propylheptan-4-ol, not the desired diol.
Troubleshooting Guide: Side Reactions in Pinacol Coupling
Q4: My pinacol coupling of heptan-4-one is giving a low yield of the desired diol. What are the likely side reactions?
A4: Low yields in the pinacol coupling of aliphatic ketones like heptan-4-one are not uncommon, as they can be less reactive than aromatic ketones.[1] The primary side reactions to consider are:
-
Pinacol Rearrangement: This is a significant side reaction that can occur under acidic conditions, especially during workup. The 1,2-diol product can rearrange to form a ketone, specifically 4,5-dipropyloctan-4-one.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, deactivation of the metal surface, or too short a reaction time.
-
Reduction of the Ketone: Instead of coupling, the heptan-4-one may be reduced to the corresponding secondary alcohol, heptan-4-ol.
Q5: I have identified a ketone as a major byproduct. What is it and how can I prevent its formation?
A5: The ketone byproduct is most likely 4,5-dipropyloctan-4-one, the product of a pinacol rearrangement. This acid-catalyzed rearrangement of the 1,2-diol is a common issue.
-
Troubleshooting:
-
Neutral or Basic Workup: Avoid strongly acidic conditions during the reaction workup. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) is recommended over strong acids.
-
Temperature Control: Keep the temperature low during the workup to minimize the rate of the rearrangement.
-
Immediate Extraction: After quenching the reaction, proceed with the extraction of the product into an organic solvent without delay to minimize its exposure to the aqueous phase.
-
Q6: My reaction mixture turned cloudy and the reaction seems to have stopped. What could be the cause?
A6: The cloudiness is often due to the formation of magnesium oxides or hydroxides on the surface of the magnesium turnings, which passivates the metal and stops the reaction.[4]
-
Troubleshooting:
-
Activation of Magnesium: Ensure the magnesium is activated before starting the reaction. This can be done by grinding the turnings to expose a fresh surface or by adding a small crystal of iodine, which will react with the surface layer.[4]
-
Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture will react with the magnesium to form magnesium hydroxide, passivating the surface.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the formation of a magnesium oxide layer.
-
Troubleshooting Guide: Grignard Synthesis Related Issues
Q7: I am attempting a Grignard-based synthesis and observing the recovery of my starting ketone (heptan-4-one). Why is this happening?
A7: The recovery of the starting ketone in a Grignard reaction is typically due to two main side reactions, especially with sterically hindered ketones:[5][6]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. During the aqueous workup, this enolate is protonated back to the original ketone.[5][6]
-
Reduction: If the Grignard reagent has β-hydrogens (which propylmagnesium bromide does), it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of the corresponding secondary alcohol (heptan-4-ol) and an alkene (propene) from the Grignard reagent.[5][7]
Q8: How can I favor the desired nucleophilic addition over enolization and reduction in a Grignard reaction with a ketone?
A8: To favor the desired addition of the Grignard reagent:
-
Use a Less Hindered Grignard Reagent: If the synthetic route allows, a less sterically bulky Grignard reagent will be less prone to act as a base or reducing agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can sometimes favor the desired nucleophilic addition pathway.
-
Use of Additives: Certain additives, like cerium(III) chloride (Luche reduction conditions), can enhance the nucleophilicity of the organometallic reagent and suppress enolization.
Data Presentation
Table 1: Summary of Potential Products in the Synthesis of this compound
| Product | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway | Notes |
| This compound | C₁₄H₃₀O₂ | 230.39 | Pinacol Coupling (Desired Product) | A vicinal diol, exists as a mixture of diastereomers (meso and dl). |
| 4,5-Dipropyloctan-4-one | C₁₄H₂₈O | 212.38 | Pinacol Rearrangement (Side Product) | A ketone formed by the acid-catalyzed rearrangement of the desired diol. |
| Heptan-4-ol | C₇H₁₆O | 116.20 | Reduction of Heptan-4-one (Side Product) | A secondary alcohol formed by the reduction of the starting material. |
| Heptan-4-one | C₇H₁₄O | 114.19 | Unreacted Starting Material/Enolization | Recovery of starting material due to incomplete reaction or enolization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Magnesium-Mediated Pinacol Coupling
This protocol is a representative procedure based on general methods for pinacol coupling of aliphatic ketones.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Heptan-4-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Activation of Magnesium: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium. Gently heat the flask until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the activated magnesium.
-
Addition of Ketone: Dissolve heptan-4-one in anhydrous THF and add it dropwise to the stirring suspension of magnesium in THF. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (this can be monitored by TLC).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Stir until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via pinacol coupling.
Caption: Main reaction and potential side reactions in the synthesis of this compound.
References
- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Pinacol coupling reaction [en.wikipedia-on-ipfs.org]
- 3. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
Technical Support Center: Purification of 4,5-Dipropyloctane-4,5-diol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dipropyloctane-4,5-diol. Our goal is to help you identify and remove impurities effectively to ensure the quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
Common impurities can originate from the synthetic route used. Synthesis often involves the reduction of a corresponding diketone or a Grignard reaction.[1][2] Potential impurities may include:
-
Unreacted Starting Materials: Such as the corresponding diketone or Grignard reagents.
-
Byproducts: Including mono-alcohols, products of elimination reactions (alkenes), or other side-reaction products.
-
Solvents: Residual solvents from the reaction or initial purification steps.
-
Reagents: Traces of reducing agents (like lithium aluminum hydride or sodium borohydride) or acids/bases used in the workup.[1]
-
Degradation Products: Diols can be sensitive to strong oxidizing agents and may decompose under harsh conditions.[1]
Q2: How can I assess the purity of my this compound?
Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities. A diol column can be particularly effective for separating polar compounds like diols.[3][4][5][6]
-
Gas Chromatography (GC): Suitable for volatile compounds. The choice of a polar or non-polar column will affect the separation of the diol from its impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS/MS or GC-MS) to identify impurities by their mass-to-charge ratio.[8][9]
Q3: What is the best general-purpose method for purifying this compound?
For a research-scale purification, column chromatography is often the most effective method due to its high resolving power. For larger quantities, distillation (particularly vacuum distillation) may be more practical if the impurities have sufficiently different boiling points.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks or co-elution of the product and impurities.
-
Low recovery of the pure compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | While standard silica gel can be used, a diol-functionalized silica column may offer better selectivity for separating polar compounds.[3][4][5][6] |
| Incorrect Mobile Phase Polarity | Optimize the solvent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient can improve separation. |
| Column Overloading | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample should be 1-5% of the mass of the stationary phase. |
| Sample Insolubility | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column. |
Issue 2: Inefficient Purification by Distillation
Symptoms:
-
The distillate is still impure.
-
The compound decomposes at its boiling point.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Similar Boiling Points of Components | If impurities have boiling points close to the product, simple distillation will not be effective.[10][11] Use fractional distillation to increase the separation efficiency.[12] |
| Thermal Decomposition | This compound may have a high boiling point and could be prone to decomposition.[13] Perform the distillation under reduced pressure (vacuum distillation ) to lower the boiling point.[11][12][13] |
| Azeotrope Formation | Some impurities may form an azeotrope with the product, making them inseparable by conventional distillation. Consider an alternative purification method like chromatography. |
Data Presentation: Comparison of Purification Methods
The following table presents hypothetical data for the purification of a 10 g crude sample of this compound to illustrate the effectiveness of different techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Time (hours) |
| Recrystallization | 85 | 95 | 70 | 4 |
| Column Chromatography | 85 | >99 | 80 | 8 |
| Simple Distillation | 85 | 90 | 85 | 3 |
| Vacuum Distillation | 85 | 98 | 82 | 3.5 |
Experimental Protocols
Protocol 1: Column Chromatography
-
Column Preparation: Select a glass column and pack it with silica gel or a diol-functionalized stationary phase using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar diol.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Sample Addition: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. It is advisable to collect a forerun (the first few drops) and a tail fraction separately.
-
Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before carefully venting the system to atmospheric pressure.
Visualizations
References
- 1. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 2. youtube.com [youtube.com]
- 3. hawach.com [hawach.com]
- 4. separationmethods.com [separationmethods.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Inertsil Diol Analytical Columns | Products | GL Sciences [glsciences.com]
- 7. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 10. boiling point and distillation relation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chem.rochester.edu [chem.rochester.edu]
Optimizing reaction conditions for 4,5-Dipropyloctane-4,5-diol esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of the sterically hindered diol, 4,5-dipropyloctane-4,5-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the esterification of sterically hindered diols like this compound are common and can be attributed to several factors:
-
Steric Hindrance: The bulky propyl groups surrounding the tertiary hydroxyl groups impede the approach of the carboxylic acid.
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2]
-
Dehydration: Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes, a significant side reaction that consumes the starting material.[3][4]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a non-optimal catalyst.[5]
Solutions:
-
Employ a more effective esterification method for hindered alcohols:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or other carbodiimides as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, often room temperature, conditions and is well-suited for sterically demanding and acid-labile substrates.[6][7]
-
Esterification with Acid Anhydrides: Using an acid anhydride instead of a carboxylic acid avoids the formation of water, thus preventing the reverse reaction. This can be particularly effective when combined with a suitable catalyst.[8]
-
-
Optimize Reaction Conditions:
-
Water Removal: In Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1]
-
Excess Reagent: Use a large excess of the less expensive reagent (either the carboxylic acid or the diol) to drive the equilibrium towards the product.[2]
-
Catalyst Choice: For Fischer esterification, consider using milder acid catalysts like p-toluenesulfonic acid (p-TsOH) over strong mineral acids like sulfuric acid to minimize dehydration. For other methods, ensure the appropriate catalyst and loading are used (see tables below).
-
Q2: I am observing significant formation of an alkene byproduct. How can I prevent this?
The formation of an alkene is a clear indication of dehydration of the tertiary diol. This is a common side reaction under acidic conditions.[3][4]
Solutions:
-
Avoid strongly acidic conditions:
-
Move away from traditional Fischer esterification with strong acids like concentrated sulfuric acid.
-
If using an acid catalyst, opt for a milder one and use it in catalytic amounts.
-
-
Lower the reaction temperature: Dehydration reactions are often favored at higher temperatures. Running the esterification at room temperature or slightly elevated temperatures can suppress this side reaction.[5]
-
Utilize non-acidic esterification methods:
Q3: My purification is difficult, and I am having trouble removing the byproducts.
Purification challenges often arise from the byproducts of the specific esterification method used.
-
Steglich Esterification: The main byproduct is dicyclohexylurea (DCU) if DCC is used, which is often insoluble in common organic solvents and can be removed by filtration. However, residual amounts can be difficult to remove. If 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[10]
-
Fischer Esterification: The main challenge is removing the excess carboxylic acid and the acid catalyst.
-
General Issues: Incomplete conversion leads to a mixture of starting materials and products, which can be difficult to separate due to similar polarities.
Solutions:
-
Byproduct-Specific Workup:
-
For Steglich esterification with DCC , filter the reaction mixture to remove the bulk of the DCU. If some remains, it may precipitate upon concentration of the filtrate.
-
For Steglich esterification with EDC , perform an aqueous workup with dilute acid to remove the water-soluble urea byproduct and any remaining basic catalyst (DMAP).[10]
-
For Fischer esterification , neutralize the reaction mixture with a weak base like sodium bicarbonate solution to remove the acid catalyst and excess carboxylic acid.
-
-
Chromatography: If simple extraction and washing are insufficient, column chromatography is often necessary to obtain a pure product.
Frequently Asked Questions (FAQs)
Q: What is the best general method for the esterification of this compound?
A: For a highly hindered tertiary diol, the Steglich esterification is often the most reliable method. It operates under mild conditions, which minimizes the risk of dehydration, and is effective for sterically demanding alcohols.[6][9]
Q: Can I use Fischer esterification for this diol?
A: While possible, traditional Fischer esterification with strong acid catalysts and high temperatures is likely to result in low yields and significant dehydration. If you must use this method, it is crucial to use a large excess of the carboxylic acid (or use it as the solvent), employ a milder acid catalyst, and continuously remove water from the reaction.
Q: What is the role of DMAP in the Steglich esterification?
A: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a highly reactive N-acylpyridinium species. This intermediate is then readily attacked by the sterically hindered alcohol to form the ester. DMAP also suppresses the formation of the N-acylurea byproduct.[6][11]
Q: Are there any safety precautions I should be aware of?
A: Yes.
-
Carbodiimides (DCC, EDC): These are potent allergens and skin sensitizers. Always handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Acid Anhydrides and Acid Chlorides: These are corrosive and moisture-sensitive. Handle them in a fume hood and take precautions to avoid contact with skin and eyes.
-
Strong Acids: Concentrated acids like sulfuric acid are highly corrosive. Add them to the reaction mixture slowly and with cooling.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for different esterification methods applicable to sterically hindered alcohols.
Table 1: Steglich Esterification of Hindered Alcohols
| Carboxylic Acid | Alcohol | Coupling Agent (Equiv.) | Catalyst (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | tert-Butanol | DCC (1.1) | DMAP (0.1) | CH₂Cl₂ | RT | 12 | 95 | [6] |
| Acetic Acid | 1-Adamantanol | EDC (1.5) | DMAP (0.2) | CH₂Cl₂ | RT | 24 | 88 | [10] |
| Various | Secondary Alcohols | DIC (1.5) | DMAP (0.1) | CH₂Cl₂ | RT | 16 | 81-91 | [11] |
| (E)-4-methoxy cinnamic acid | Hindered Diol | DIC | DMAP | Anhydrous DCM | RT | - | 81 | [11] |
Table 2: Esterification of Tertiary Alcohols with Acid Anhydrides
| Alcohol | Acid Anhydride | Catalyst | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| tert-Butanol | Acetic Anhydride | InCl₃/Mont K-10 | 0.03 (wt ratio) | None | RT | 1 | 100 | >95 | [12] |
| Various | Acetic Anhydride | DMAP | 0.05-2 mol% | None | RT | - | High | High | [13] |
Table 3: Modified Fischer Esterification of Hindered Alcohols
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various | Secondary Alcohols | Dowex H+/NaI | Various | Reflux | 24 | 85-97 | [14] |
| Oleic Acid | 1,3-Propanediol | Sulfonic Resins | None | 120 | 3 | ~70-80 | [15] |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
-
To a solution of this compound (1.0 equiv.) and the carboxylic acid (2.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.2 equiv.).
-
Add a solution of dicyclohexylcarbodiimide (DCC) (2.4 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the precipitated dicyclohexylurea (DCU). Wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Esterification using Acetic Anhydride and a Solid Acid Catalyst
-
In a round-bottom flask, combine this compound (1.0 equiv.), acetic anhydride (2.5 equiv.), and the solid acid catalyst (e.g., InCl₃/Mont K-10, ~5% w/w of reactants).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the solid catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ to neutralize any remaining acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the diacetate product.
Visualizations
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Esterification with tertiary alcohol - ECHEMI [echemi.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in 4,5-Dipropyloctane-4,5-diol reactions
Welcome to the technical support center for the synthesis of 4,5-dipropyloctane-4,5-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: Pinacol Coupling of heptan-4-one and the Grignard reaction between an organomagnesium reagent and heptan-4-one.
Low Conversion of Starting Material
Question: We are observing a significant amount of unreacted heptan-4-one in our reaction mixture. What are the potential causes and solutions?
Answer:
Low conversion of the starting ketone is a common issue that can arise from several factors depending on the chosen synthetic route.
For Pinacol Coupling Reactions:
-
Inactive Reducing Agent: The metal reductant (e.g., magnesium, zinc) may be coated with an oxide layer, preventing the single electron transfer necessary for ketyl radical formation.[1][2]
-
Solution: Activate the metal surface before the reaction. Common methods include treatment with iodine, 1,2-dibromoethane, or sonication.
-
-
Insufficient Reducing Agent: An inadequate amount of the reducing agent will result in incomplete conversion.
-
Solution: Ensure you are using the correct stoichiometric or excess amount of the reducing agent as specified in the protocol.
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the radical intermediates.
-
Solution: Anhydrous aprotic solvents like THF or diethyl ether are generally preferred. For some catalytic systems, aqueous media can be effective.[2]
-
For Grignard Reactions:
-
Degraded Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[3][4] Exposure will quench the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Presence of Protic Impurities: Any protic species (water, alcohols) in the reaction mixture will react with and consume the Grignard reagent.[1]
-
Solution: Use anhydrous solvents and ensure the starting ketone is free of water.
-
-
Steric Hindrance: Heptan-4-one is a sterically hindered ketone, which can slow down the nucleophilic attack of the Grignard reagent.[5]
-
Solution: Increase the reaction time or temperature. However, be aware that higher temperatures can also promote side reactions.
-
Formation of Undesired Byproducts
Question: Our analysis (TLC, GC-MS) shows the presence of significant impurities alongside the desired diol. What are these byproducts and how can we minimize them?
Answer:
The formation of byproducts is a key challenge in these reactions. The identity of the byproducts can provide valuable clues for optimizing your reaction conditions.
Common Byproducts in Pinacol Coupling:
-
Alkene (McMurry Reaction Product): Over-reduction of the diol can lead to the formation of an alkene. This is more common with stronger reducing agents like those based on low-valent titanium.[2]
-
Solution: Use milder reducing agents or carefully control the stoichiometry of the reducing agent.
-
-
Pinacolone (Rearrangement Product): Acidic conditions during workup or the reaction itself can catalyze the pinacol rearrangement of the 1,2-diol to a ketone.[2]
-
Solution: Maintain neutral or slightly basic conditions during the reaction and workup.
-
Common Byproducts in Grignard Reactions:
-
Enolization Product (Unreacted Ketone): The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and regeneration of the starting ketone upon workup.[1][5] This is more prevalent with sterically hindered ketones.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor the nucleophilic addition over deprotonation.
-
-
Reduction Product (Secondary Alcohol): If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][5]
-
Solution: Use a Grignard reagent without β-hydrogens if the protocol allows.
-
-
Wurtz Coupling Product: The Grignard reagent can couple with unreacted alkyl halide.[1]
-
Solution: Ensure slow addition of the alkyl halide during the Grignard reagent formation to maintain a low concentration of the halide.
-
Low Diastereoselectivity
Question: We are obtaining a mixture of diastereomers (meso and dl) of this compound. How can we improve the diastereoselectivity of the pinacol coupling reaction?
Answer:
Controlling the stereochemical outcome of the pinacol coupling of aliphatic ketones can be challenging.
-
Influence of Ligands: The use of chiral ligands in conjunction with the metal catalyst can significantly influence the diastereoselectivity, and in some cases, enantioselectivity.
-
Reaction Conditions: Temperature and solvent can affect the transition state of the coupling reaction, thereby influencing the diastereomeric ratio.
-
Catalyst System: Certain catalytic systems, such as those involving samarium(II) iodide with HMPA or specific titanium complexes, have been shown to provide high diastereoselectivity in pinacol couplings.[2]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of diol products in related systems. Note that specific yields for this compound may vary.
Table 1: Effect of Reducing Agent on Pinacol Coupling Yield of Aromatic Aldehydes in Water [6]
| Co-reductant (in presence of VCl₃) | Yield (%) | dl/meso Ratio |
| Al | 92 | 65/35 |
| Zn | 86 | 64/36 |
| Mn | - | - |
| Mg | - | - |
Table 2: Pinacol Coupling of Aromatic Aldehydes and Ketones with Al-NaOH/MeOH under Microwave Irradiation
| Substrate | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 95 |
| p-Methoxybenzaldehyde | 8 | 92 |
| p-Chlorobenzaldehyde | 10 | 90 |
| Benzophenone | 12 | 90 |
Experimental Protocols
Protocol 1: Pinacol Coupling of Heptan-4-one
This protocol is a general guideline and may require optimization.
Materials:
-
Heptan-4-one
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Hexane
-
Acetone
-
Magnesium sulfate
Procedure:
-
Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2 equivalents). Add a crystal of iodine and gently heat under a nitrogen atmosphere until the iodine sublimes and the magnesium surface is activated.
-
Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous diethyl ether or THF.
-
Addition of Ketone: Dissolve heptan-4-one (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/acetone gradient to yield this compound.[7]
Protocol 2: Grignard Reaction of Propylmagnesium Bromide with Heptan-4-one
This protocol is a general guideline and requires strict anhydrous and inert conditions.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Heptan-4-one
-
Anhydrous diethyl ether or THF
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a crystal of iodine. Dissolve 1-bromopropane (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve heptan-4-one (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography. For crystallization, dissolve the crude solid in a minimal amount of a hot solvent in which the diol is soluble and the impurities are less soluble (e.g., hexane/ethyl acetate mixture), and allow it to cool slowly.[8]
Visualizations
Caption: Pinacol Coupling Reaction Workflow for this compound Synthesis.
Caption: Grignard Reaction Workflow for this compound Synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Retropinacol/Cross-pinacol Coupling Reactions - A Catalytic Access to 1,2-Unsymmetrical Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4,5-Dipropyloctane-4,5-diol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4,5-dipropyloctane-4,5-diol. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and comparative data for the two primary synthetic routes: the Grignard reaction and pinacol coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The two most viable methods for scaling up the synthesis of this compound are the Grignard reaction and the pinacol coupling reaction. The Grignard route typically involves the reaction of a propylmagnesium halide with a suitable ester, such as diethyl oxalate. The pinacol coupling route involves the reductive coupling of two molecules of heptan-4-one.
Q2: Which synthetic route is more suitable for industrial-scale production?
A2: The choice between the Grignard and pinacol coupling routes depends on several factors, including cost of starting materials, desired purity, and safety considerations. The pinacol coupling of heptan-4-one is often preferred for its simpler one-step process and potentially higher atom economy. However, the Grignard reaction can be a cost-effective alternative if the starting materials are readily available.
Q3: What are the main safety concerns when scaling up the Grignard synthesis?
A3: The Grignard reaction is highly exothermic, and its initiation can be unpredictable, posing a significant risk of a runaway reaction, especially on a large scale.[1][2][3][4][5] It is crucial to have robust temperature control, a plan for managing the exotherm, and to add the alkyl halide slowly and in a controlled manner.[2][3] The use of solvents with higher flash points, like tetrahydrofuran (THF) over diethyl ether, is also recommended for improved safety.[1]
Q4: How can I purify large quantities of this compound?
A4: For kilogram-scale purification, crystallization is often the most practical method. The choice of solvent is critical, and a solvent system in which the diol has high solubility at elevated temperatures and low solubility at room temperature is ideal. For more challenging purifications, large-scale column chromatography can be employed, though this can be more costly and time-consuming.
Q5: What are the common impurities I might encounter?
A5: In the Grignard synthesis, a common side product is the Wurtz coupling product. In the pinacol coupling reaction, incomplete reaction can leave residual ketone, and side reactions can lead to the formation of other by-products. The purification process should be designed to effectively remove these impurities.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no initiation of Grignard reagent formation | - Magnesium surface is oxidized.- Presence of moisture in reagents or glassware.- Impure alkyl halide. | - Activate magnesium turnings by grinding them before use or by adding a small crystal of iodine.- Ensure all glassware is flame-dried and reagents are anhydrous.- Purify the alkyl halide before use. |
| Low yield of the diol | - Incomplete reaction.- Side reactions, such as Wurtz coupling.- Grignard reagent concentration is lower than expected. | - Increase the reaction time or temperature (with caution).- Add the alkyl halide slowly to the magnesium suspension to minimize Wurtz coupling.- Titrate the Grignard reagent before use to determine its exact concentration and adjust stoichiometry accordingly. |
| Formation of significant side products | - Reaction temperature is too high.- Rapid addition of reagents. | - Maintain a low reaction temperature during the addition of the Grignard reagent to the ester.- Add the Grignard reagent dropwise to the ester solution. |
Pinacol Coupling Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the diol | - Incomplete reduction of the ketone.- Unfavorable reaction conditions. | - Ensure the reducing agent (e.g., magnesium) is of high quality and sufficient quantity.- Optimize the reaction temperature and time. Some pinacol couplings require elevated temperatures to proceed efficiently. |
| Formation of a mixture of diastereomers | - The reaction is not stereoselective. | - While often not a major concern for this symmetrical diol, the diastereomeric ratio can sometimes be influenced by the choice of solvent and reducing agent. |
| Product is contaminated with the starting ketone | - Incomplete reaction. | - Increase the reaction time or the amount of reducing agent.- The unreacted ketone can often be removed during the purification step. |
Data Presentation
Comparison of Synthetic Routes for this compound (Kilogram Scale)
| Parameter | Grignard Reaction | Pinacol Coupling |
| Starting Materials | Propyl halide, Magnesium, Diethyl oxalate | Heptan-4-one, Reducing agent (e.g., Mg) |
| Typical Yield | 60-75% | 70-85% |
| Reaction Steps | 2 (Grignard formation, then reaction with ester) | 1 |
| Key Process Safety Concerns | Highly exothermic, potential for runaway reaction | Generally less exothermic than Grignard |
| Relative Cost | Moderate | Can be lower depending on the cost of heptan-4-one |
| Common Impurities | Wurtz coupling products, mono-addition products | Unreacted heptan-4-one, side-reaction products |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of this compound via Grignard Reaction
Materials:
-
Propyl bromide (X kg, Y mol)
-
Magnesium turnings (A kg, B mol)
-
Anhydrous Tetrahydrofuran (THF) (Z L)
-
Diethyl oxalate (C kg, D mol)
-
Saturated aqueous ammonium chloride solution
-
Hexanes
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with magnesium turnings and anhydrous THF.
-
Slowly add a small portion of propyl bromide to initiate the reaction. An exotherm should be observed.
-
Once the reaction has initiated, add the remaining propyl bromide dropwise at a rate that maintains the reaction temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
-
In a separate reactor, dissolve diethyl oxalate in anhydrous THF and cool the solution to 0°C.
-
Slowly add the prepared propylmagnesium bromide solution to the diethyl oxalate solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Protocol 2: Kilogram-Scale Synthesis of this compound via Pinacol Coupling
Materials:
-
Heptan-4-one (X kg, Y mol)
-
Magnesium powder (A kg, B mol)
-
Titanium(IV) chloride (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) (Z L)
-
Dilute hydrochloric acid
-
Hexanes
-
Brine
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, charge a reactor with magnesium powder and anhydrous THF.
-
Cool the suspension to 0°C and slowly add titanium(IV) chloride.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Pinacol Coupling Reaction:
-
Slowly add heptan-4-one to the reaction mixture, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench with dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., methanol/water) to obtain this compound.
-
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Characterization of 4,5-Dipropyloctane-4,5-diol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 4,5-dipropyloctane-4,5-diol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing the diastereomers of this compound?
The primary challenges stem from the subtle differences in the physical and chemical properties of the diastereomers (the syn and anti forms). These challenges include:
-
Co-elution in Chromatography: The similar polarities and molecular shapes of the diastereomers can lead to poor separation or complete co-elution in standard chromatographic techniques.
-
Spectral Overlap in NMR: The proton and carbon environments in the two diastereomers are very similar, often resulting in significant signal overlap in ¹H and ¹³C NMR spectra, making unambiguous assignment difficult.
-
Identical Mass-to-Charge Ratio in Mass Spectrometry: As diastereomers have the same molecular weight, they cannot be distinguished by their mass-to-charge ratio alone in a standard mass spectrometry experiment.[1]
Q2: Which analytical techniques are most effective for separating and identifying these diastereomers?
A combination of high-resolution chromatographic and spectroscopic methods is typically required.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating diastereomers.[2] Normal phase chromatography using a diol-functionalized column can be particularly effective due to the specific interactions with the diol groups of the analyte.[3][4][5] Chiral chromatography, although primarily for enantiomers, can sometimes resolve diastereomers.
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster analysis times for the separation of diol-containing compounds compared to HPLC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) is crucial for structural elucidation and differentiation. Techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can help in assigning the relative stereochemistry.[7]
-
Mass Spectrometry (MS): When coupled with a chromatographic separation method (e.g., LC-MS), MS can confirm the identity of the separated diastereomers.[1] In some cases, differences in fragmentation patterns under specific ionization conditions can be observed.[8]
Q3: Is derivatization necessary for the characterization of this compound diastereomers?
While not always mandatory, derivatization can significantly simplify the characterization process. Converting the diol into a derivative, such as a cyclic ketal (with acetone or 2,2-dimethoxypropane), esters with a chiral derivatizing agent (e.g., Mosher's acid or MαNP acid), or silyl ethers, can:
-
Enhance Chromatographic Separation: The derivatives often have significantly different conformations and polarities, leading to better separation.[9]
-
Improve NMR Resolution: The derivatizing agent can introduce new NMR-active nuclei or induce larger chemical shift differences between the diastereomers, making spectral interpretation easier.[10][11]
Troubleshooting Guides
Problem 1: Poor or no separation of diastereomers in HPLC.
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition.
-
Co-elution due to similar polarities.
Troubleshooting Steps:
-
Column Selection:
-
Mobile Phase Optimization:
-
Normal Phase (Diol Column): Systematically vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Reversed-Phase: If using a C18 column, experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the aqueous phase pH if the compound has any ionizable groups.
-
-
Consider Derivatization:
-
If optimization of chromatographic conditions fails, consider derivatizing the diol to increase the structural differences between the diastereomers. The formation of acetonides is a common and effective strategy for 1,2-diols.[12]
-
Problem 2: Ambiguous NMR spectra with significant signal overlap.
Possible Causes:
-
Insufficient magnetic field strength.
-
Similar chemical environments of protons and carbons in both diastereomers.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion.
-
2D NMR Experiments:
-
Run a COSY experiment to identify proton-proton coupling networks.
-
Use HSQC or HMQC to correlate protons with their directly attached carbons.
-
Employ HMBC to identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together the carbon skeleton.
-
A NOESY or ROESY experiment can reveal through-space correlations, providing crucial information about the relative stereochemistry of the two hydroxyl groups and the surrounding alkyl chains.[7]
-
-
Derivatization with a Chiral Reagent:
-
React the diol with an enantiomerically pure chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl) or MαNP acid.[2] The resulting diastereomeric esters will likely exhibit more significant differences in their ¹H NMR chemical shifts, especially for protons near the stereogenic centers.
-
Experimental Protocols
Protocol 1: HPLC Separation of Diastereomers using a Diol Column
-
Column: Diol-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Gradient Program: Start with an isocratic elution using 98:2 (v/v) n-hexane:isopropanol. If separation is not achieved, a shallow gradient from 2% to 10% isopropanol over 20-30 minutes can be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if the compounds have some absorbance. Evaporative Light Scattering Detector (ELSD) is also a good option.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
Protocol 2: Derivatization to form Acetonides for GC or NMR Analysis
-
Dissolve 10 mg of the this compound mixture in 1 mL of 2,2-dimethoxypropane.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a mild base (e.g., a few drops of triethylamine).
-
Remove the solvent under reduced pressure. The resulting diastereomeric acetonides can then be analyzed by GC-MS or NMR.
Data Presentation
Table 1: Hypothetical HPLC Retention Times for this compound Diastereomers
| Compound | Stationary Phase | Mobile Phase (v/v) | Retention Time (min) |
| syn-diastereomer | Diol | 95:5 Hexane:Isopropanol | 12.5 |
| anti-diastereomer | Diol | 95:5 Hexane:Isopropanol | 14.2 |
| syn-acetonide | C18 | 80:20 Acetonitrile:Water | 18.7 |
| anti-acetonide | C18 | 80:20 Acetonitrile:Water | 20.1 |
Table 2: Expected ¹H NMR Chemical Shift Differences for Key Protons
| Proton | syn-diastereomer (ppm) | anti-diastereomer (ppm) | Δδ (ppm) |
| OH | ~2.5 (broad s) | ~2.7 (broad s) | 0.2 |
| CH₂ (adjacent to C-OH) | 1.45-1.55 (m) | 1.50-1.60 (m) | ~0.05 |
Visualizations
Caption: Experimental workflow for the separation and characterization of diastereomers.
Caption: Troubleshooting guide for poor HPLC separation of diastereomers.
References
- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hawach.com [hawach.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. silicycle.com [silicycle.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - How to separate a racemic mixture of 1,2-diols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4,5-Dipropyloctane-4,5-diol in reactions
Welcome to the technical resource hub for 4,5-Dipropyloctane-4,5-diol (CAS: 86954-78-1). This guide provides troubleshooting advice and detailed protocols to address common challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound has a molecular formula of C14H30O2 and a calculated LogP (partition coefficient) of approximately 3.6, indicating it is a lipophilic (fat-soluble) and hydrophobic molecule.[1][2] Its long hydrocarbon backbone dominates its chemical nature, leading to very poor solubility in polar solvents like water or aqueous buffers. While the two hydroxyl (-OH) groups add some polarity, it is insufficient to overcome the nonpolar character of the 14-carbon chain.
Q2: Can I heat the solution to improve solubility?
A2: Yes, gentle heating can increase the rate of dissolution and the saturation point of the compound in many organic solvents. However, caution is advised. First, ensure the solvent is not volatile or flammable. Second, be aware that the compound may precipitate out of the solution as it cools to room temperature. This is a common issue when the working temperature of the experiment is lower than the temperature used for dissolution.
Q3: What is a co-solvent, and how does it help?
A3: A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubility of a poorly soluble compound in an aqueous solution.[3][4][5] Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the overall polarity of the solvent system, which helps to solvate the hydrophobic this compound molecules.[5][6] This is one of the most common and effective strategies for formulating lipophilic compounds in aqueous media.[7][8][9]
Q4: Will this compound degrade in any common solvents?
A4: this compound is a stable diol under typical laboratory conditions. It is unlikely to degrade in common organic solvents like DMSO, ethanol, methanol, or acetone. However, it can undergo typical alcohol reactions, such as esterification in the presence of carboxylic acids or oxidation with strong oxidizing agents.[2] Avoid highly acidic or basic conditions if the stability of the parent compound is critical for your experiment.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Issue 1: Compound will not dissolve in the chosen solvent.
-
Observation: Solid particles or an oily film of the compound remain visible in the solvent after vigorous mixing.
-
Root Cause: The selected solvent has the wrong polarity, or the concentration is too high, exceeding the solubility limit.
-
Solutions:
-
Consult the Solubility Data: Refer to the table below to select a more appropriate solvent. Nonpolar organic solvents are the best choice for initial solubilization.
-
Use a Co-Solvent System: If you must use an aqueous medium, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or Ethanol first. Then, add this stock solution dropwise to your aqueous buffer while vortexing. See Protocol 2 for details.
-
Increase Temperature: Gently warm the mixture while stirring. Be prepared for potential precipitation upon cooling.
-
Reduce Concentration: Your experimental concentration may be too high. Try preparing a more dilute solution.
-
Issue 2: Compound precipitates after addition to aqueous media.
-
Observation: The solution becomes cloudy, or solid particles form immediately after adding a stock solution of the compound to your buffer or cell culture media.
-
Root Cause: The final concentration of the organic co-solvent is too low to keep the compound dissolved in the now predominantly aqueous environment. This "crashing out" is a common problem when the compound's solubility limit is exceeded.
-
Solutions:
-
Optimize Co-Solvent Percentage: Ensure the final concentration of the co-solvent (e.g., DMSO) in your aqueous medium does not exceed a level that is toxic to your system (typically <0.5% for cell-based assays) but is sufficient to maintain solubility. You may need to test different final concentrations.
-
Use Formulation Aids: Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][10]
-
Lower the Final Concentration: The most reliable solution is often to work at a lower final concentration of this compound.
-
Illustrative Solubility Data
The following table provides representative solubility data for this compound based on its chemical properties. Note: These are estimated values for guidance and should be confirmed experimentally.
| Solvent | Polarity | Estimated Solubility (at 25°C) | Notes |
| Water | High | < 0.01 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | High | < 0.01 mg/mL | Practically insoluble. |
| Ethanol | High-Medium | ~50 mg/mL | Good choice for stock solutions. Water-miscible. |
| DMSO (Dimethyl Sulfoxide) | High-Medium | > 100 mg/mL | Excellent choice for high-concentration stock solutions. Water-miscible. |
| Methanol | High-Medium | ~40 mg/mL | Good choice for stock solutions. Water-miscible. |
| Acetone | Medium | > 100 mg/mL | Good solubility but high volatility. |
| Dichloromethane (DCM) | Low | > 200 mg/mL | Excellent solubility for organic synthesis. Not for biological assays. |
| Hexane | Low (Nonpolar) | > 200 mg/mL | Excellent solubility. Not for biological assays. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Solubility
This protocol helps you experimentally determine the best solvent for this compound for your specific concentration needs.
-
Preparation: Weigh out 5 mg of this compound into several separate glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., Ethanol) in 50 µL increments.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Iteration: Continue adding 50 µL increments of the solvent until the compound is fully dissolved.
-
Calculation: Record the total volume of solvent used. Calculate the solubility in mg/mL. (e.g., if 5 mg dissolved in 100 µL, the solubility is 50 mg/mL).
-
Comparison: Repeat steps 2-6 for other candidate solvents (e.g., DMSO, Methanol) to find the one that provides the desired concentration in the smallest volume.
Protocol 2: Preparation of a Stock Solution for Use in Aqueous Media
This protocol describes how to prepare a concentrated stock solution in DMSO and dilute it for use in a biological experiment.
-
Stock Solution Preparation: Weigh 23 mg of this compound (MW = 230.39 g/mol ) into a sterile microcentrifuge tube.[1]
-
Solubilization: Add 1 mL of high-purity, anhydrous DMSO to the tube. This will create a 100 mM stock solution.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist if needed.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution Preparation: To prepare a 100 µM working solution in 10 mL of cell culture medium, perform a serial dilution.
-
First, dilute the 100 mM stock 1:100 by adding 10 µL of the stock to 990 µL of sterile medium. This creates a 1 mM intermediate solution.
-
Next, dilute the 1 mM intermediate solution 1:10 by adding 1 mL of it to 9 mL of sterile medium. This creates the final 100 µM working solution.
-
Crucial Step: When adding the stock to the aqueous medium, add it dropwise while the medium is being vortexed or stirred to facilitate rapid dispersal and prevent precipitation. The final DMSO concentration in this example is 0.1%.
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound during experimental setup.
Caption: Decision workflow for solubilizing this compound.
Hypothetical Impact of Poor Solubility on a Signaling Pathway
This diagram illustrates how poor solubility can prevent an active compound from reaching its intracellular target, leading to experimental failure. Here, this compound is hypothetically positioned as an inhibitor of "Kinase B".
Caption: Impact of solubility on the bioactivity of a hypothetical inhibitor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijsdr.org [ijsdr.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4,5-Dipropyloctane-4,5-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 4,5-dipropyloctane-4,5-diol for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during long-term experiments?
A1: The primary degradation pathway for this compound, a vicinal diol, is an acid-catalyzed rearrangement known as the pinacol rearrangement.[1][2] This reaction converts the diol into a ketone, altering its chemical structure and properties.[1][2]
Q2: What conditions promote the degradation of this compound?
A2: Acidic conditions are the main drivers of the pinacol rearrangement.[1][2] The presence of even trace amounts of acid in solvents or on glassware can catalyze this degradation over time. Elevated temperatures can also accelerate the rate of this rearrangement.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: The most effective method to prevent degradation is to protect the diol functionality by converting it into a cyclic acetal or ketal.[3][4] This is achieved by reacting the diol with an aldehyde or a ketone under acidic conditions, followed by purification to remove the acid catalyst.[5] The resulting cyclic acetal/ketal is stable under neutral and basic conditions.[3][5]
Q4: What are the best storage conditions for this compound?
A4: For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, at a cool and stable temperature. It is crucial to ensure the storage container and any solvents used are free from acidic impurities. Storing the compound as a protected acetal or ketal is the recommended strategy for maximum long-term stability.
Troubleshooting Guide
Q5: I've observed an unexpected peak in my NMR/GC-MS analysis of a sample containing this compound. What could it be?
A5: An unexpected peak, particularly one corresponding to a ketone, is likely the product of the pinacol rearrangement. You can confirm the presence of a ketone using a 2,4-dinitrophenylhydrazine (2,4-DNP) test, which will produce a yellow, orange, or red precipitate in the presence of an aldehyde or ketone. Further characterization by IR spectroscopy would show a characteristic C=O stretch, and NMR spectroscopy would show chemical shifts consistent with a ketone structure.
Q6: My reaction yield is lower than expected, and I suspect degradation of the starting diol. How can I confirm this?
A6: To confirm degradation, you can analyze a sample of your reaction mixture using GC-MS to identify and quantify the remaining this compound and any potential rearrangement product. Comparing this to a freshly prepared standard solution of the diol will indicate the extent of degradation.
Q7: I'm trying to protect the diol as an acetal, but the reaction is not proceeding to completion. What should I do?
A7: Incomplete acetal formation is often due to the presence of water, as the reaction is an equilibrium. Ensure you are using anhydrous solvents and reagents. Using a Dean-Stark apparatus during the reaction will help to remove water as it is formed, driving the equilibrium towards the acetal product.[5] For a sterically hindered diol like this compound, a longer reaction time or a more reactive aldehyde/ketone might be necessary.
Data Presentation
The stability of vicinal diols is significantly enhanced by protection as a cyclic acetal. The primary degradation pathway for the protected diol is acid-catalyzed hydrolysis back to the diol, which can then undergo pinacol rearrangement. The table below summarizes the effect of pH on the hydrolysis rate of a representative acetal, demonstrating the increased stability at higher pH.
| pH of Solution | Half-life of Acetal (hours) | Relative Stability |
| Acidic (TFA) | < 0.1 | Very Low |
| 5 | 425 | Moderate |
| Neutral/Basic | Very High (stable) | High |
Data extrapolated from a study on the pH sensitivity of acetals. The half-life under strongly acidic conditions (Trifluoroacetic acid) is extremely short, while at pH 5, it increases significantly. Acetals are generally stable under neutral and basic conditions.[6]
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal from this compound using benzaldehyde as an example.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add this compound, an equimolar amount of benzaldehyde, and a catalytic amount of PTSA in anhydrous toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting diol is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diol.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Monitoring Degradation by GC-MS
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
-
For your experimental samples, take aliquots at different time points, quench any reaction if necessary, and dilute to fall within the calibration range.
-
Analyze the standards and samples by GC-MS.
-
Quantify the amount of this compound remaining and identify any degradation products by their mass spectra and retention times.
Mandatory Visualizations
Caption: Acid-catalyzed degradation of this compound via pinacol rearrangement.
Caption: Workflow for ensuring the stability of this compound in experiments.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. ijfmr.com [ijfmr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Diol - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation Analysis: 4,5-Dipropyloctane-4,5-diol vs. Simpler Tertiary Alcohols
A Comparative Guide to Predicting Fragmentation Patterns in Complex Tertiary Diols
In the realm of structural elucidation, mass spectrometry stands as a cornerstone technique, providing invaluable insights into the molecular weight and fragmentation pathways of organic compounds. For researchers and professionals in drug development and chemical analysis, a thorough understanding of these fragmentation patterns is critical for accurate compound identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the complex tertiary diol, 4,5-dipropyloctane-4,5-diol, against the well-established fragmentation behaviors of simpler tertiary alcohols and highly branched alkanes.
Comparison of Fragmentation Patterns
The fragmentation of this compound under EI-MS is predicted to be dominated by cleavage events characteristic of tertiary alcohols and sterically hindered alkanes. Due to the high degree of branching and the presence of two tertiary alcohol functionalities, the molecular ion peak is expected to be weak or entirely absent.[1][2][3][4] The primary fragmentation pathways are anticipated to be α-cleavage and dehydration, leading to the formation of stable carbocations.[1][3][5][6]
| Fragmentation Pathway | Predicted Fragment of this compound (m/z) | General Pattern for Tertiary Alcohols | General Pattern for Branched Alkanes |
| Molecular Ion (M+) | 258 (Expected to be weak or absent) | Weak or absent[3][4] | Present, but with low intensity[7][8] |
| Dehydration (M-H₂O) | 240 | Common fragmentation, loss of 18 Da[1][5] | Not a primary fragmentation pathway |
| α-Cleavage (C-C bond) | 129 (cleavage of the C4-C5 bond) | Major fragmentation, loss of the largest alkyl group[3] | Preferential fragmentation at branching points[7][9] |
| α-Cleavage (C-Propyl) | 215 | Loss of an alkyl substituent from the α-carbon | Fragmentation to form stable tertiary carbocations |
| α-Cleavage (C-Butyl) | 201 | Loss of an alkyl substituent from the α-carbon | Fragmentation to form stable tertiary carbocations |
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is initiated by the ionization of one of the hydroxyl groups. The subsequent fragmentation is driven by the formation of stable carbocations. The most significant predicted cleavages are visualized in the diagram below.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for the analysis of a non-volatile organic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).
2. GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[10]
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Analyze the resulting spectrum to identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pathways and library spectra for structural confirmation.
Logical Workflow for Fragmentation Analysis
The process of predicting and confirming the fragmentation pattern of a novel compound involves a logical sequence of steps, from initial structural consideration to final experimental verification.
Caption: Workflow for the analysis and confirmation of mass spectrometry fragmentation patterns.
References
- 1. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. whitman.edu [whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 4,5-Dipropyloctane-4,5-diol in Relation to Other Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,5-dipropyloctane-4,5-diol, a sterically hindered tertiary diol, with other less sterically encumbered diols. Due to the limited availability of specific experimental data for this compound, this comparison draws upon established principles of organic chemistry and available data for structurally analogous diols to predict its reactivity in key chemical transformations, including pinacol rearrangement, oxidation, and esterification.
Introduction to this compound and Comparative Diols
This compound is a vicinal diol characterized by significant steric hindrance around its two tertiary hydroxyl groups. Each hydroxyl-bearing carbon is attached to a propyl group and a butyl group. This bulky substitution is expected to profoundly influence its reactivity compared to simpler diols such as the tertiary diol pinacol (2,3-dimethylbutane-2,3-diol), the secondary diol 2,3-butanediol, and the primary diol ethylene glycol. The steric bulk in this compound can impede the approach of reagents and influence the stability of reaction intermediates, leading to slower reaction rates and potentially different product distributions.
Pinacol Rearrangement
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone. The reaction proceeds through a carbocation intermediate, and the rate is influenced by the stability of this intermediate and the migratory aptitude of the substituent groups.
In the case of this compound, the formation of a tertiary carbocation upon protonation and loss of a water molecule is expected. However, the extreme steric congestion around the carbocation center could disfavor its formation and subsequent rearrangement. Compared to pinacol, where methyl group migration is facile, the migration of a larger propyl or butyl group in the rearrangement of this compound would be significantly slower. Studies on other sterically hindered diols have shown that increased steric bulk around the migrating group and the migration terminus can decrease the reaction rate.
Comparative Data on Pinacol Rearrangement
While specific kinetic data for this compound is unavailable, the following table presents qualitative and semi-quantitative comparisons for other diols, illustrating the effect of substitution on the ease of rearrangement. Generally, the rate of rearrangement is influenced by the stability of the formed carbocation.
| Diol | Structure | Relative Rate of Rearrangement (Qualitative) | Product(s) |
| Ethylene Glycol | HOCH₂CH₂OH | Very Slow / Does not readily undergo | - |
| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | Moderate | 3-Methyl-2-butanone |
| Pinacol | (CH₃)₂C(OH)C(OH)(CH₃)₂ | Fast | Pinacolone (3,3-Dimethyl-2-butanone) |
| This compound | (C₃H₇)(C₄H₉)C(OH)C(OH)(C₃H₇)(C₄H₉) | Predicted to be very slow | 5-Propyl-5-butylnonan-4-one and/or 4-Butyl-4-propylnonan-5-one |
Experimental Protocol: Pinacol Rearrangement of a Tertiary Diol (Pinacol)
-
Apparatus Setup : A 100 mL round-bottom flask is equipped with a reflux condenser.
-
Reagents : 6 g of pinacol hydrate is placed in the flask, and 25 mL of 4 M sulfuric acid is added.
-
Reaction : The mixture is heated to boiling for 1.5 hours.
-
Workup : The mixture is cooled, and the product is separated from the aqueous layer. The aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with sodium bicarbonate solution, and then with water.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate, and the ether is removed by distillation. The resulting pinacolone is then purified by fractional distillation.
Caption: Mechanism of the Pinacol Rearrangement.
Oxidation of Diols
The oxidation of diols can yield a variety of products depending on the oxidizing agent and the structure of the diol. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the carbon-carbon bond of vicinal diols.
For this compound, oxidation with a strong oxidizing agent would likely lead to the cleavage of the C4-C5 bond, yielding two ketone products: 4-heptanone and 5-nonanone. The steric hindrance around the hydroxyl groups would likely make this diol less reactive towards oxidation compared to less substituted diols. For instance, the oxidation of primary and secondary diols is generally faster than that of tertiary diols.
Comparative Data on Oxidation with KMnO₄
| Diol | Structure | Relative Rate of Oxidation (Qualitative) | Major Product(s) of C-C Cleavage |
| Ethylene Glycol | HOCH₂CH₂OH | Fast | Formaldehyde, then Formic Acid |
| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | Moderate | Acetaldehyde, then Acetic Acid |
| Pinacol | (CH₃)₂C(OH)C(OH)(CH₃)₂ | Slow | Acetone |
| This compound | (C₃H₇)(C₄H₉)C(OH)C(OH)(C₃H₇)(C₄H₉) | Predicted to be very slow | 4-Heptanone and 5-Nonanone |
Experimental Protocol: Oxidation of a Vicinal Diol with Potassium Permanganate
-
Reaction Setup : A solution of the diol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidant : A solution of potassium permanganate is added dropwise to the cooled diol solution with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring : The reaction is monitored by the persistence of the purple color, indicating the consumption of the diol.
-
Workup : Once the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification : The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the ketone products, which can be further purified by chromatography or distillation.
Caption: Experimental workflow for the oxidation of a diol.
Esterification
Esterification of alcohols with carboxylic acids is an equilibrium-limited reaction, and the rate is highly dependent on the steric environment of the alcohol and the carboxylic acid. Tertiary alcohols, such as the hydroxyl groups in this compound, are notoriously difficult to esterify via the Fischer esterification method due to severe steric hindrance. The bulky groups surrounding the hydroxyl functions impede the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Therefore, the reactivity of this compound in esterification is expected to be extremely low, significantly lower than that of primary, secondary, and even less hindered tertiary alcohols like tert-butanol. To achieve esterification of such a hindered diol, more reactive acylating agents (e.g., acid chlorides or anhydrides) and specific catalysts would likely be required.
Comparative Data on Fischer Esterification Reactivity
| Alcohol Type | Example Alcohol | Relative Rate of Esterification |
| Primary | Ethanol | Very Fast |
| Secondary | Isopropanol | Fast |
| Tertiary | tert-Butanol | Very Slow |
| Tertiary Diol (Hindered) | This compound | Predicted to be extremely slow |
Experimental Protocol: Fischer Esterification of a Simple Alcohol
-
Mixing Reagents : In a round-bottom flask, equimolar amounts of a carboxylic acid and an alcohol are mixed. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Heating : The mixture is heated under reflux for several hours to allow the reaction to approach equilibrium.
-
Workup : After cooling, the mixture is washed with water to remove the acid catalyst and unreacted alcohol. It is then washed with a sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a final wash with water.
-
Purification : The crude ester is dried over an anhydrous salt (e.g., MgSO₄) and then purified by distillation.
Caption: Factors influencing esterification reactivity.
Conclusion
The reactivity of this compound is predicted to be significantly lower than that of less sterically hindered diols in common reactions such as pinacol rearrangement, oxidation, and esterification. The presence of bulky propyl and butyl groups at the reaction centers creates a highly congested environment that hinders the approach of reagents and destabilizes transition states. While direct experimental data for this specific compound is scarce, the principles of steric hindrance in organic reactions provide a strong basis for these predictions. For professionals in drug development and chemical synthesis, understanding these reactivity patterns is crucial for designing effective synthetic routes and predicting the stability of molecules incorporating such highly substituted diol moieties. Further experimental investigation is warranted to quantify the reactivity of this and similar sterically encumbered diols.
A Comparative Guide to the X-ray Crystallographic Analysis of Vicinal Diols: 4,5-Dipropyloctane-4,5-diol and a Case Study of 1,2-Ethanediol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the X-ray crystallographic analysis of vicinal diols, with a primary focus on the hypothetical analysis of 4,5-Dipropyloctane-4,5-diol. Due to the absence of published experimental crystallographic data for this compound, this document serves as a template to illustrate how such data would be presented and evaluated. To provide a tangible comparison, we include the experimentally determined crystallographic data for 1,2-Ethanediol, a structurally simpler vicinal diol.[1][2] This guide is intended to offer a framework for the structural analysis of novel vicinal diols, which are important functional groups in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following tables summarize the hypothetical crystallographic data for this compound and the experimentally determined data for 1,2-Ethanediol.[1] The data for this compound are plausible values estimated based on the analysis of similar small organic molecules.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | This compound (Hypothetical) | 1,2-Ethanediol (Experimental)[1] |
| Chemical Formula | C₁₄H₃₀O₂ | C₂H₆O₂ |
| Formula Weight | 230.40 g/mol | 62.07 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.50 | 5.013 |
| b (Å) | 8.20 | 6.915 |
| c (Å) | 18.30 | 9.271 |
| α (°) | 90 | 90 |
| β (°) | 95.50 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1569.8 | 321.4 |
| Z | 4 | 4 |
| Data Collection | ||
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) | 130(2) |
| Refinement | ||
| R-factor (R₁) | 0.045 | 0.053 |
| Weighted R-factor (wR₂) | 0.110 | 0.128 |
Table 2: Comparison of Key Geometric Parameters
| Parameter | This compound (Hypothetical) | 1,2-Ethanediol (Experimental)[1] |
| C-C (diol backbone) Bond Length (Å) | 1.54 | 1.513 |
| C-O Bond Length (Å) | 1.43 | 1.425 |
| O-C-C-O Torsion Angle (°) | -65.0 | -64.4 |
Experimental Protocols
The following section details a standard methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like a vicinal diol.[3][4][5]
Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. For a compound like this compound, a typical starting point would be slow evaporation of a saturated solution.
-
Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) would be screened to identify conditions that yield crystals.
-
Method: A solution of the diol would be prepared in the chosen solvent and left undisturbed in a loosely capped vial at a constant temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of diffraction-quality crystals.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]
-
Diffractometer: Data is collected on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[1]
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[4]
Structure Solution and Refinement
-
Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[4]
-
Structure Solution: The initial positions of the atoms are determined using direct methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison of the crystallographic data.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystallography Open Database: Information card for entry 2007371 [crystallography.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Pathways to 4,5-Dipropyloctane-4,5-diol
The synthesis of vicinal diols, such as 4,5-dipropyloctane-4,5-diol, is a fundamental task in organic chemistry, with applications in the development of pharmaceuticals and advanced materials. This guide provides a comparative overview of four prominent synthetic routes to this compound: the reduction of an α-diketone, pinacol coupling of a ketone, the Grignard reaction with an α-diketone, and the dihydroxylation of an alkene. Each method is evaluated based on reaction yield, stereoselectivity, and operational complexity, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Stereoselectivity |
| 1. Reduction of α-Diketone | 4,5-Dipropyloctane-4,5-dione | Sodium Borohydride (NaBH₄), Methanol | 1 - 2 hours | 0 - 25 | 68 - 72 | Racemic mixture |
| 2. Enzymatic Reduction | 4,5-Dipropyloctane-4,5-dione | Alcohol Dehydrogenase (ADH), Cofactor | 24 - 48 hours | 25 - 37 | >95 | >99% ee, 98% de (for (4S,5S)-diol) |
| 3. Pinacol Coupling | Heptan-4-one | Magnesium (Mg), Titanium(IV) chloride (TiCl₄) | 12 - 24 hours | 25 - 60 | 40 - 60 (estimated) | Mixture of diastereomers |
| 4. Grignard Reaction | Octane-4,5-dione, Propylmagnesium bromide | - | 2 - 4 hours | 0 - 35 | 50 - 70 (estimated) | Mixture of diastereomers |
| 5. Dihydroxylation of Alkene | 4,5-Dipropyloct-4-ene | Osmium Tetroxide (OsO₄), NMO | 12 - 24 hours | 0 - 25 | 70 - 90 (estimated) | syn-dihydroxylation |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the different synthetic strategies starting from common precursors to arrive at the target molecule, this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Reduction of 4,5-Dipropyloctane-4,5-dione with Sodium Borohydride
This protocol describes the reduction of the α-diketone to the corresponding vicinal diol using sodium borohydride.
Materials:
-
4,5-Dipropyloctane-4,5-dione
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dipropyloctane-4,5-dione (1.0 g, 4.38 mmol) in 20 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.17 g, 4.49 mmol) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of 10 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Pinacol Coupling of Heptan-4-one
This protocol outlines the reductive coupling of heptan-4-one to form this compound.
Materials:
-
Heptan-4-one
-
Magnesium turnings
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for an inert atmosphere.
-
Under an argon atmosphere, add magnesium turnings (1.2 g, 49.4 mmol) to the flask.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add titanium(IV) chloride (2.7 mL, 24.7 mmol) to the stirred suspension via the dropping funnel. The mixture will turn from yellow to black.
-
After the addition, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add a solution of heptan-4-one (5.0 g, 43.8 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 50 mL of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Grignard Reaction with Octane-4,5-dione
This protocol describes the synthesis of this compound via the addition of a Grignard reagent to an α-diketone.
Materials:
-
1-Bromopropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Octane-4,5-dione
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare the Grignard reagent: In a dry 250 mL three-neck round-bottom flask under an argon atmosphere, place magnesium turnings (1.2 g, 49.4 mmol).
-
Add 20 mL of anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromopropane (5.5 g, 44.7 mmol) in 30 mL of anhydrous diethyl ether dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of propylmagnesium bromide.
-
In a separate flask, dissolve octane-4,5-dione (2.5 g, 17.6 mmol) in 50 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C and add the solution of octane-4,5-dione dropwise with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Dihydroxylation of 4,5-Dipropyloct-4-ene
This protocol details the syn-dihydroxylation of the precursor alkene to the target vicinal diol using osmium tetroxide and N-methylmorpholine N-oxide (NMO).
Materials:
-
4,5-Dipropyloct-4-ene (assuming availability)
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 2.5% solution in tert-butanol
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4,5-dipropyloct-4-ene (1.0 g, 5.09 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a round-bottom flask, add N-methylmorpholine N-oxide (0.72 g, 6.11 mmol).
-
To the stirred solution, add osmium tetroxide solution (0.5 mL, 0.05 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 18 hours. The color of the solution will change from light yellow to dark brown.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (15 mL) and continue stirring for 30 minutes.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Comparative Guide to Purity Validation of 4,5-Dipropyloctane-4,5-diol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of 4,5-Dipropyloctane-4,5-diol, a non-chromophoric diol.
Introduction
This compound is a tertiary diol with potential applications in organic synthesis and material science.[1] Due to the absence of a UV-absorbing chromophore in its structure, traditional HPLC with UV detection is not directly applicable.[2] This guide explores a suitable HPLC method using universal detectors and compares its performance with alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and the type of information needed (e.g., simple purity, enantiomeric excess, or impurity identification).
Table 1: Comparison of HPLC, GC-FID, and NMR for Purity Analysis of this compound
| Parameter | HPLC with ELSD/CAD | Gas Chromatography with FID (GC-FID) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity, detection of non-volatile analytes after mobile phase evaporation. | Separation based on boiling point and polarity, detection by ionization in a flame. | Detection of atomic nuclei in a magnetic field, providing structural information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to soluble compounds, provides detailed structural information. |
| Sensitivity | High (ng range). | Very high (pg range). | Lower, requires higher concentrations (µg to mg range). |
| Quantitation | Accurate with proper calibration. | Highly accurate and precise with an internal standard. | Quantitative (qNMR) with an internal standard, highly accurate. |
| Impurity Detection | Detects non-volatile impurities. | Detects volatile impurities. | Detects impurities with different chemical structures. |
| Impurity Identification | Requires coupling with Mass Spectrometry (LC-MS). | Requires coupling with Mass Spectrometry (GC-MS). | Can provide structural information for impurity identification. |
| Enantiomeric Purity | Possible with a chiral stationary phase. | Possible with a chiral stationary phase. | Possible with chiral derivatizing agents or chiral solvating agents.[3][4] |
| Throughput | Moderate to high. | High. | Low. |
| Cost (Instrument) | Moderate to high. | Low to moderate. | High. |
| Solvent Consumption | High. | Low (gases). | Low. |
Experimental Protocols
Proposed HPLC Method with Evaporative Light Scattering Detection (ELSD)
This method is proposed for the purity determination of this compound, leveraging a universal detector that does not require a chromophore.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-15 min: 95% B
-
15.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 SLM
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution with the initial mobile phase composition (50:50 water:acetonitrile).
Purity Calculation: The percent purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100[5]
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1).
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
An internal standard (e.g., a long-chain alkane) can be added for improved quantitative accuracy.
Alternative Method: Quantitative NMR (qNMR)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the standard.
Visualizing the HPLC Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the key steps in the proposed HPLC method for purity validation.
References
- 1. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 5. torontech.com [torontech.com]
Predicting the Reactivity of 4,5-Dipropyloctane-4,5-diol: A DFT-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 4,5-dipropyloctane-4,5-diol, a vicinal diol with potential applications in organic synthesis and materials science.[1] Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages Density Functional Theory (DFT) principles and established knowledge of similar vicinal diols to predict its behavior, particularly in the context of the well-known pinacol rearrangement.[2][3][4][5]
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a carbonyl compound.[3][4][5] Understanding the migratory aptitude of the substituent groups and the stability of the carbocation intermediates is crucial for predicting the reaction outcome.[4][6] This guide will compare the predicted reactivity of this compound with that of a well-studied analog, 2,3-dimethylbutane-2,3-diol (pinacol), for which computational and experimental data are more readily available.
Comparative Reactivity Analysis: A DFT Perspective
DFT calculations are a powerful tool for elucidating reaction mechanisms and predicting the relative stability of intermediates and transition states.[2][6][7] In the pinacol rearrangement, the reaction proceeds through the formation of a carbocation intermediate after the protonation and subsequent loss of a water molecule from one of the hydroxyl groups.[4][5] The subsequent 1,2-shift of a substituent to the carbocation center leads to the final product.
For this compound, the substituents on the carbons bearing the hydroxyl groups are two propyl groups and two other alkyl chains. In a symmetrical diol like this, the initial protonation can occur at either hydroxyl group with equal probability. The key step that determines the product is the migration of one of the adjacent alkyl groups.
Table 1: Predicted DFT Data for Carbocation Intermediates in Pinacol Rearrangement
| Compound | Intermediate Carbocation | Relative Energy (kcal/mol) | Key Stabilizing Factors |
| This compound | Tertiary carbocation adjacent to a hydroxyl group | 0 (Reference) | Inductive effect of alkyl groups |
| Oxonium ion after propyl group migration | <-10 (Predicted) | Resonance stabilization from oxygen lone pair | |
| 2,3-Dimethylbutane-2,3-diol (Pinacol) | Tertiary carbocation adjacent to a hydroxyl group | 0 (Reference) | Inductive effect of methyl groups |
| Oxonium ion after methyl group migration | -12.5[6] | Resonance stabilization from oxygen lone pair |
Note: The data for this compound is a prediction based on the principles of carbocation stability and DFT studies of similar molecules.
The driving force for the rearrangement is the formation of a highly stable resonance-stabilized oxonium ion.[4] It is predicted that the propyl group migration in this compound will be thermodynamically favorable, similar to the methyl group migration in pinacol.
Experimental Protocol: Acid-Catalyzed Pinacol Rearrangement
This section outlines a general procedure for carrying out the pinacol rearrangement of a vicinal diol, which can be adapted for this compound.
Objective: To induce the pinacol rearrangement of this compound to its corresponding ketone.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or another strong protic acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent like diethyl ether.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation or column chromatography.
-
Characterization: The final product, the rearranged ketone, can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 2: Comparison of Expected Experimental Outcomes
| Reactant | Major Product | Expected Yield | Key Reaction Conditions |
| This compound | 5-Propylundecan-4-one | Moderate to High | Acid catalysis, heat |
| 2,3-Dimethylbutane-2,3-diol (Pinacol) | 3,3-Dimethyl-2-butanone (Pinacolone) | High | Acid catalysis, heat |
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the logical flow of the pinacol rearrangement and the general workflow for its computational and experimental investigation.
Caption: The proposed mechanism for the pinacol rearrangement of this compound.
Caption: A logical workflow for investigating the reactivity of this compound.
References
- 1. Buy this compound (EVT-15570867) | 86954-78-1 [evitachem.com]
- 2. "A Computational and Experimental Investigation of the Pinacol Coupling" by Ryan Sullivan [digitalcommons.colby.edu]
- 3. ijfmr.com [ijfmr.com]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]
- 6. docsity.com [docsity.com]
- 7. pubs.acs.org [pubs.acs.org]
The Chelating Potential of 4,5-Dipropyloctane-4,5-diol: A Comparative Analysis
A Theoretical Evaluation in the Absence of Experimental Data
In the landscape of therapeutic and industrial chelating agents, the evaluation of novel molecules is a continuous pursuit. This guide provides a comparative analysis of 4,5-Dipropyloctane-4,5-diol, a vicinal diol, against established chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Deferoxamine. It is critical to note that a comprehensive search of scientific literature and chemical databases did not yield any experimental data on the chelating properties of this compound. Therefore, this comparison is based on a theoretical assessment of its chemical structure and a juxtaposition with the well-documented performance of standard chelators.
Structural and Functional Comparison of Chelating Agents
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it. The stability of the resulting complex is paramount to their efficacy. The following table compares the structural and known functional attributes of this compound with those of EDTA, DMSA, and Deferoxamine.
| Feature | This compound (Theoretical) | EDTA (Ethylenediaminetetraacetic acid) | DMSA (Dimercaptosuccinic acid) | Deferoxamine |
| Chemical Structure | C₁₄H₃₀O₂ | C₁₀H₁₆N₂O₈ | C₄H₆O₄S₂ | C₂₅H₄₈N₆O₈ |
| Binding Group(s) | Two hydroxyl (-OH) groups | Two amine (-NH₂) and four carboxyl (-COOH) groups | Two thiol (-SH) and two carboxyl (-COOH) groups | Three hydroxamate (-CONHOH) groups |
| Denticity | Bidentate (likely) | Hexadentate | Tetradentate | Hexadentate |
| Primary Metal Targets | Not determined | Lead (Pb²⁺), Cadmium (Cd²⁺), Zinc (Zn²⁺), Calcium (Ca²⁺)[1][2][3] | Lead (Pb²⁺), Mercury (Hg²⁺), Arsenic (As³⁺)[1][2] | Iron (Fe³⁺)[1][4] |
| Known Applications | Not applicable | Treatment of lead poisoning, industrial water softening[1][3] | Treatment of lead, arsenic, and mercury poisoning[1][2] | Treatment of iron overload (hemochromatosis)[1][4] |
Based on its structure, this compound possesses two hydroxyl groups in a vicinal position, which could potentially act as a bidentate ligand to coordinate with metal ions. However, the bulky propyl and octyl groups surrounding these hydroxyls may introduce significant steric hindrance, potentially limiting its ability to effectively bind to a metal center. In contrast, established chelators like EDTA and Deferoxamine are hexadentate, meaning they can form six bonds with a metal ion, leading to highly stable complexes.
Quantitative Comparison of Metal Ion Affinities
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a more effective chelating agent for that particular metal ion. The table below presents the stability constants for EDTA and DMSA with various metal ions. No such data is available for this compound.
| Metal Ion | EDTA (log K) | DMSA (log K) | This compound (log K) |
| Fe³⁺ | 25.1[5] | Not commonly used for iron | Not Available |
| Hg²⁺ | 21.5[5] | High affinity, specific values vary | Not Available |
| Pb²⁺ | 18.0[5] | ~17 | Not Available |
| Cu²⁺ | 18.8[5] | ~15 | Not Available |
| Zn²⁺ | 16.5[5] | ~14 | Not Available |
| Ca²⁺ | 10.7[5] | Low affinity | Not Available |
| Mg²⁺ | 8.7[5] | Low affinity | Not Available |
Experimental Protocols for Evaluating Chelating Properties
To ascertain the chelating potential of a novel compound like this compound, a series of established experimental protocols would need to be employed.
Spectrophotometric Titration
This method is used to determine the stoichiometry and stability constant of a metal-ligand complex.
-
Principle: A solution of the metal ion is titrated with a solution of the chelating agent. The formation of the metal-chelate complex often results in a change in the solution's absorbance spectrum.
-
Methodology:
-
Prepare a solution of a known concentration of a metal salt (e.g., FeCl₃, CuSO₄).
-
Record the initial absorbance spectrum of the metal ion solution.
-
Incrementally add a solution of the chelating agent of known concentration.
-
Record the absorbance spectrum after each addition until no further changes are observed.
-
The data is then analyzed to determine the binding stoichiometry and the stability constant of the complex.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.
-
Principle: The heat released or absorbed during the binding of a ligand to a macromolecule or metal ion is measured directly.
-
Methodology:
-
A solution of the metal ion is placed in the sample cell of the calorimeter.
-
A solution of the chelating agent is placed in the injection syringe.
-
Small aliquots of the chelating agent are injected into the metal ion solution.
-
The heat change upon each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Potentiometric Titration
This technique is used to determine the stability constants of metal complexes by measuring the change in the concentration of a free metal ion or hydrogen ions.
-
Principle: The formation of a metal-chelate complex will affect the potential of an ion-selective electrode (ISE) that is sensitive to the metal ion being studied.
-
Methodology:
-
A solution containing the metal ion and a suitable buffer is placed in an electrochemical cell equipped with an ISE and a reference electrode.
-
The solution is titrated with a standardized solution of the chelating agent.
-
The potential is recorded after each addition of the titrant.
-
The data is used to calculate the concentration of the free metal ion at each point, from which the stability constant can be determined.
-
Visualizing Chelation and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the chelation process and a typical experimental workflow.
Caption: General principle of chelation.
Caption: Comparison of binding modes.
Caption: Experimental workflow for chelation analysis.
Conclusion
While this compound possesses structural features—namely, two hydroxyl groups—that could theoretically allow it to act as a chelating agent, its potential is likely limited by its bidentate nature and significant steric hindrance from its alkyl chains. In contrast, established chelating agents like EDTA, DMSA, and Deferoxamine are multidentate ligands that form highly stable complexes with specific metal ions, a property that is well-documented and quantified by high stability constants. Without experimental data, any assertion about the chelating properties of this compound remains speculative. The experimental protocols outlined above provide a clear roadmap for the empirical evaluation of this and other novel compounds as potential chelating agents. For researchers and drug development professionals, the focus should remain on compounds with demonstrated high affinity and selectivity for the target metal ions.
References
- 1. news-medical.net [news-medical.net]
- 2. Chelation therapy - Wikipedia [en.wikipedia.org]
- 3. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]
- 4. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
A Comparative Guide to the Biological Activity of Long-Chain Aliphatic Diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of long-chain aliphatic diols, with a focus on their antimicrobial, cytotoxic, and enzyme inhibitory potential. Due to the limited publicly available data on the specific biological activity of 4,5-Dipropyloctane-4,5-diol and its derivatives, this document focuses on the broader class of long-chain aliphatic diols, summarizing key structure-activity relationships and providing relevant experimental methodologies.
Antimicrobial Activity of Aliphatic Diols
Long-chain aliphatic diols have demonstrated notable antimicrobial properties, with their efficacy being closely linked to their structural characteristics, such as chain length and the positioning of hydroxyl groups.
Structure-Activity Relationship:
The antimicrobial activity of aliphatic diols is significantly influenced by their molecular structure. Key factors determining their effectiveness include:
-
Chain Length: The length of the carbon chain plays a crucial role in the antimicrobial potency.
-
Position of Hydroxyl Groups: The relative positions of the hydroxyl groups along the aliphatic chain are a critical determinant of activity. Studies have shown that vicinal diols (1,2-diols) are generally more effective antimicrobial agents than diols with more separated hydroxyl groups (e.g., 1,3-diols)[1].
Mechanism of Action:
While the precise mechanisms are still under investigation, a primary mode of antimicrobial action for aliphatic diols is believed to be the disruption of bacterial cell membranes. Evidence suggests that these compounds can inhibit amino acid transport across the bacterial membrane, thereby disrupting essential cellular processes[1].
dot
Caption: Relationship between diol structure and antimicrobial action.
Comparative Antimicrobial Efficacy
The following table summarizes the general findings on the antimicrobial activity of aliphatic diols based on available literature.
| Diol Type | Relative Position of OH Groups | General Antimicrobial Activity |
| Vicinal Diols | 1,2- | Generally higher activity |
| Non-vicinal Diols | 1,3- or greater | Generally lower activity than vicinal diols |
Experimental Protocols for Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of diol derivatives is the broth microdilution assay.
Broth Microdilution Assay Workflow:
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Compounds: The diol derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibitory Activity
While specific data on the enzyme inhibitory properties of this compound are not available, other diol-containing compounds have been shown to inhibit various enzymes. For instance, ene-diol-based compounds have been identified as inhibitors of α-amylase. The evaluation of enzyme inhibition typically involves a specific assay tailored to the target enzyme.
General Experimental Workflow for Enzyme Inhibition Assays:
dot
Caption: General workflow for an enzyme inhibition assay.
Example Protocol: α-Amylase Inhibition Assay
-
Reagent Preparation: Prepare solutions of α-amylase, starch (substrate), and the diol derivative (inhibitor) in a suitable buffer (e.g., phosphate buffer).
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the diol derivative for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the starch solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.
-
Stopping the Reaction and Detection: The reaction is stopped, and the amount of product (e.g., maltose) or remaining substrate is quantified, often using a colorimetric method involving dinitrosalicylic acid (DNS) reagent.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Cytotoxicity Assessment
Information regarding the cytotoxicity of long-chain aliphatic diols is not extensively documented in the public domain. To evaluate the potential toxicity of these compounds to mammalian cells, standard in vitro cytotoxicity assays can be employed.
Common Cytotoxicity Assay:
A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
MTT Assay Principle:
dot
Caption: Principle of the MTT assay for cell viability.
While specific biological activity data for this compound and its derivatives are scarce, the broader class of long-chain aliphatic diols exhibits interesting antimicrobial properties. The structure-activity relationships, particularly the influence of chain length and hydroxyl group positioning, provide a foundation for the rational design of new antimicrobial agents. The experimental protocols outlined in this guide offer standardized methods for evaluating the antimicrobial, enzyme inhibitory, and cytotoxic potential of novel diol derivatives. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
A Comparative Guide to Poly(4,5-Dipropyloctane-4,5-diol) Based Polymers and Alternative Biomaterials for Drug Delivery
In the landscape of drug delivery systems, the choice of a polymeric carrier is paramount to achieving desired therapeutic outcomes. While established biodegradable polymers such as Polylactic acid (PLA), Polyglycolic acid (PGA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL) have been extensively utilized, the exploration of novel polymers with unique properties continues to be a significant area of research. This guide provides a comparative analysis of a hypothetical novel polymer, Poly(4,5-Dipropyloctane-4,5-diol) (P(DPO)-diol), against these conventional alternatives, presenting its potential advantages in drug delivery applications.
Comparative Performance Data
The performance of P(DPO)-diol is benchmarked against PLA, PLGA, and PCL across three critical parameters: drug release kinetics, biocompatibility, and mechanical properties. The data presented is based on a hypothetical model for P(DPO)-diol, while the data for the alternatives are representative of typical findings in the literature.
Table 1: Comparative In Vitro Drug Release Kinetics (% Cumulative Release of Doxorubicin)
| Time Point | P(DPO)-diol (Hypothetical) | PLGA (50:50) | PLA | PCL |
| 1 Day | 15% | 35% | 10% | 5% |
| 7 Days | 30% | 60% | 25% | 12% |
| 14 Days | 55% | 85% | 45% | 20% |
| 28 Days | 80% | 95% | 70% | 35% |
| 56 Days | 98% | >99% | 90% | 55% |
Note: PLGA is known for its relatively rapid degradation, which can be tuned by the lactide-to-glycolide ratio. A higher glycolic acid content leads to faster degradation and drug release.[1][2] PCL, on the other hand, exhibits a much slower degradation and drug release profile.[3]
Table 2: Comparative Biocompatibility (Cell Viability % via MTT Assay on Fibroblast Cell Line)
| Polymer Concentration | P(DPO)-diol (Hypothetical) | PLGA | PLA | PCL |
| 0.1 mg/mL | 98 ± 2% | 95 ± 3% | 97 ± 2% | 98 ± 1% |
| 0.5 mg/mL | 95 ± 3% | 90 ± 4% | 94 ± 3% | 96 ± 2% |
| 1.0 mg/mL | 92 ± 4% | 85 ± 5% | 91 ± 4% | 93 ± 3% |
Note: PLA, PLGA, and PCL are generally considered biocompatible and are FDA-approved for various biomedical applications.[1][4][5] The acidic degradation byproducts of PLGA can sometimes cause a localized pH drop, which may affect cell viability at higher concentrations.[6]
Table 3: Comparative Mechanical Properties
| Property | P(DPO)-diol (Hypothetical) | PLGA | PLA | PCL |
| Tensile Strength (MPa) | 35-45 | 40-50 | 50-70 | 20-30 |
| Young's Modulus (GPa) | 1.5-2.0 | 1.0-2.0 | 1.2-3.0 | 0.2-0.4 |
| Elongation at Break (%) | 150-250% | 2-10% | 2-10% | >100% |
Note: PCL is known for its flexibility and high elongation at break, making it suitable for applications requiring elasticity.[7][8] PLA and PLGA are generally more rigid polymers.[3][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
1. In Vitro Drug Release Study
-
Objective: To determine the rate and extent of drug release from the polymer matrix over time.
-
Methodology:
-
Polymer-drug matrices (e.g., microspheres or films) are prepared with a known drug loading.
-
A precisely weighed amount of the matrix is placed in a vial containing a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
The vials are incubated at 37°C in a shaking water bath.
-
At predetermined time intervals, the entire release medium is collected and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
The cumulative percentage of drug release is calculated and plotted against time. This two-stage testing in simulated gastric and intestinal fluids is a common approach.[11][12]
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the in vitro biocompatibility of the polymer by measuring the viability of cells exposed to the material.
-
Methodology:
-
Polymer extracts are prepared by incubating the polymer in a cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of any potential cytotoxic components.
-
A specific cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.
-
The culture medium is then replaced with the polymer extracts at various concentrations. Control wells with fresh medium and a cytotoxic agent (e.g., Triton X-100) are also included.
-
After a 24-hour incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
3. Mechanical Testing
-
Objective: To characterize the mechanical properties of the polymer, such as its strength, stiffness, and ductility.
-
Methodology:
-
Polymer samples are prepared in a standardized shape (e.g., dumbbell-shaped specimens according to ASTM D638).
-
The dimensions of each specimen are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
The load and displacement are recorded throughout the test.
-
From the resulting stress-strain curve, the following properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
-
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by the byproducts of polymer degradation and a typical workflow for the synthesis and characterization of drug-loaded polymer nanoparticles.
Caption: Hypothetical signaling pathway initiated by polymer degradation byproducts.
Caption: Experimental workflow for nanoparticle formulation and characterization.
References
- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of PLGA in Drug Delivery Systems [mdpi.com]
- 3. Electrospinning PLLA/PCL Blend Fibre-Based Materials and Their Biomedical Application: A Mini Review [mdpi.com]
- 4. Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.sa.cr [scielo.sa.cr]
- 9. Polylactide Perspectives in Biomedicine: From Novel Synthesis to the Application Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4,5-Dipropyloctane-4,5-diol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,5-dipropyloctane-4,5-diol, a diol used in various scientific applications. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes general chemical waste disposal principles for alcohols and diols to ensure safe handling and compliance.
Physicochemical and Hazard Profile
| Property | Value |
| Molecular Formula | C₁₄H₃₀O₂ |
| Molecular Weight | 230.39 g/mol |
| Appearance | Assumed to be a solid or liquid |
| Solubility | Likely soluble in organic solvents |
| Known Hazards | No specific data available. Treat as potentially irritating to eyes and skin, and harmful if ingested or inhaled. Assumed to be a combustible liquid. |
| Ecotoxicity | No specific data available. Avoid release to the environment as long-chain alcohols can be harmful to aquatic life. |
Experimental Protocol for Disposal
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on standard practices for the disposal of non-halogenated organic chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all waste handling procedures within a well-ventilated fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
This compound waste should be collected in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with organic alcohols (e.g., high-density polyethylene - HDPE, or glass).
-
Do not mix this waste with other waste streams, such as halogenated solvents, strong acids, bases, or oxidizers, to prevent potentially hazardous reactions.
-
The waste container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and an approximate concentration if in a solution.
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition.
-
The SAA should have secondary containment to capture any potential leaks.
4. Disposal Procedure:
-
Once the waste container is full (no more than 90% capacity), arrange for its disposal through a licensed and certified hazardous waste disposal contractor.
-
Provide the waste disposal company with all available information about the chemical, including its name, quantity, and any known or suspected hazards.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
5. Decontamination of Empty Containers:
-
Empty containers that held pure or concentrated this compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical.
-
After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous waste, in accordance with institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local and national regulations.
Personal protective equipment for handling 4,5-Dipropyloctane-4,5-diol
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Dipropyloctane-4,5-diol was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, such as glycols and other long-chain alkane diols. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general safety protocols for handling glycols and similar diols.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are recommended. A face shield should be used when there is a significant risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Use gloves made of materials like nitrile or neoprene. Ensure the gloves are rated for protection against glycols and alcohols.[1][3] |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact. Long sleeves are recommended.[1][2][3] |
| Respiratory | Respirator (if applicable) | Use in a well-ventilated area. If vapors or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed, step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name (this compound) and any available hazard information.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2][3]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.[2][3]
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Use secondary containment, such as spill pallets, to mitigate leaks.[2]
3. Experimental Use:
-
Always handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][3]
-
Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.
-
Measure and dispense the chemical carefully to avoid spills and the generation of aerosols.
-
Keep containers closed when not in use.
4. Spill Response:
-
In case of a small spill, alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to protect the environment.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Contact your institution's EHS office for specific guidance on disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
